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4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B121780
CAS No.: 145029-82-9
M. Wt: 194.23 g/mol
InChI Key: MYAAMOSMVGVCBY-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2S B121780 4-(2-Fluorophenyl)-1,3-thiazol-2-amine CAS No. 145029-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAAMOSMVGVCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372218
Record name 4-(2-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145029-82-9
Record name 4-(2-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making it a subject of interest for drug design and development. This document details its synthesis, physicochemical properties, spectral characteristics, and reactivity. Due to the limited availability of direct experimental data for the ortho-isomer in peer-reviewed literature, this guide also draws upon data from closely related analogs and established synthetic methodologies to provide a comprehensive profile.

Chemical Structure and Properties

The chemical structure of this compound consists of a 2-aminothiazole core substituted with a 2-fluorophenyl group at the 4-position.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol
IUPAC Name This compound
CAS Number 145029-82-9[1]

Table 2: Predicted and Experimental Physicochemical Properties

PropertyValueNotes
Melting Point Not explicitly reported for the ortho-isomer. The para-isomer has a reported melting point of 122-124 °C.[2]The melting point is expected to be a crystalline solid at room temperature.
Boiling Point Predicted: ~359 °CPrediction for the para-isomer.[3]
Solubility Not explicitly reported. The para-isomer has a solubility of >29.1 µg/mL at pH 7.4.[4]Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and methanol.
pKa Predicted: ~4.18Prediction for the para-isomer.[3]

Synthesis

The most common and efficient method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea.[5]

General Synthetic Scheme

The synthesis of this compound proceeds via the reaction of 2-bromo-1-(2-fluorophenyl)ethan-1-one with thiourea.

G cluster_reactants Reactants cluster_product Product reactant1 2-Bromo-1-(2-fluorophenyl)ethan-1-one reactant2 Thiourea product This compound reactant2->product Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) plus +

Caption: General Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the synthesis of analogous compounds.[5][6]

  • Reaction Setup: To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add thiourea (1.2-1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is partially evaporated, and the resulting mixture is poured into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate or ammonium hydroxide, to neutralize the hydrobromide salt of the product and induce precipitation.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Spectroscopic Characterization

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.1m4HAromatic protons (2-fluorophenyl group)
~7.1s2H-NH₂ (amine protons)
~7.0s1HThiazole C5-H

Note: The chemical shifts of the aromatic protons will be influenced by the position of the fluorine atom and will likely exhibit complex splitting patterns. The amine protons are exchangeable with D₂O.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168Thiazole C2 (C-NH₂)
~160 (d, J ≈ 245 Hz)Aromatic C2' (C-F)
~149Thiazole C4
~131-115Aromatic carbons
~102Thiazole C5

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF).

Table 5: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium, broadN-H stretching (asymmetric and symmetric) of the primary amine
~3100MediumAromatic C-H stretching
~1630StrongN-H bending (scissoring) of the primary amine
~1580StrongC=N stretching of the thiazole ring
~1500StrongAromatic C=C stretching
~1250StrongC-F stretching
~800-700StrongC-H out-of-plane bending

Table 6: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
194[M]⁺ (Molecular ion)
195[M+H]⁺ (in ESI-MS)
FragmentsLoss of HCN, NH₂, and fragmentation of the phenyl ring.

Reactivity and Potential Biological Activity

The 2-aminothiazole ring is a versatile scaffold that can undergo various chemical transformations. The exocyclic amino group can act as a nucleophile in reactions with electrophiles such as acyl chlorides and isocyanates. The nitrogen atom within the thiazole ring can also be reactive under certain conditions.

Biological Significance

2-Aminothiazole derivatives are known to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many thiazole derivatives have shown potent activity against various bacterial and fungal strains.[7]

  • Anticancer Activity: The 2-aminothiazole scaffold is present in several approved anticancer drugs and numerous experimental compounds. These compounds can act through various mechanisms, including the inhibition of kinases and tubulin polymerization.[8][9]

  • Anti-inflammatory Activity: Some 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.

While no specific biological activity or mechanism of action has been reported for this compound in the searched literature, its structural similarity to other biologically active thiazoles suggests it could be a candidate for screening in various therapeutic areas.

Generalized Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.

G A Synthesis and Purification of This compound B In vitro Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Enzyme Inhibition Assays (e.g., Kinase inhibition) A->D E Hit Identification B->E C->E D->E F Lead Optimization E->F G In vivo Studies F->G

Caption: A generalized workflow for biological screening.

Conclusion

This compound is a fluorinated derivative of the biologically significant 2-aminothiazole scaffold. While direct and comprehensive experimental data for this specific isomer is scarce in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogs. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound and to explore its potential as a lead molecule in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active compounds. The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the precursors are 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

Reaction Scheme

The synthesis proceeds via a classic cyclocondensation reaction.

Hantzsch_Thiazole_Synthesis reactant1 2-bromo-1-(2-fluorophenyl)ethanone product This compound reactant1->product Ethanol, Reflux reactant2 Thiourea reactant2->product Ethanol, Reflux plus + plus->product Ethanol, Reflux

Caption: Hantzsch synthesis of this compound.

Proposed Experimental Protocol
  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1 equivalent) in ethanol.

  • Addition of Thiourea : To the stirred solution, add thiourea (1.1 equivalents).

  • Reaction : Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Isolation : The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 2-bromo-1-(2-fluorophenyl)ethanone in Ethanol add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux for 3-4 hours add_thiourea->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 solution cool->neutralize filtrate Vacuum Filtration neutralize->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structural elucidation of the synthesized compound is accomplished through various spectroscopic techniques and physical property measurements. Although specific data for the 2-fluoro isomer is not available in the provided search results, data for the isomeric 4-(4-fluorophenyl)-1,3-thiazol-2-amine is presented for comparison.[2]

Physical Properties
Property4-(4-Fluorophenyl)-1,3-thiazol-2-aminePredicted this compound
Molecular Formula C₉H₇FN₂SC₉H₇FN₂S
Molecular Weight 194.23 g/mol 194.23 g/mol
Appearance White solid[2]Expected to be a solid
Melting Point 122-124 °C[2]Expected to be in a similar range
Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

Proton Assignment4-(4-Fluorophenyl)-1,3-thiazol-2-amine (DMSO-d₆, 400 MHz)[2]Predicted this compound
Ar-H 7.85-7.80 (m, 2H), 7.22-7.16 (m, 2H)Multiplets in the aromatic region, likely with complex splitting due to F-H coupling.
-NH₂ 7.08 (s, 2H)A broad singlet, exchangeable with D₂O.
Thiazole-H 6.98 (s, 1H)A singlet in the aromatic region.

¹³C NMR Spectroscopy

Carbon Assignment4-(4-Fluorophenyl)-1,3-thiazol-2-amine (DMSO-d₆, 100 MHz)[2]Predicted this compound
C=N (Thiazole) 168.2Expected in a similar region.
C-F (Aromatic) 162.5, 160.1Expected in a similar region with a large C-F coupling constant.
C-S (Thiazole) 148.7Expected in a similar region.
Aromatic Carbons 131.5, 131.4, 127.4, 127.3, 115.3, 115.1Expected in the aromatic region, with splitting due to C-F coupling.
C-H (Thiazole) 101.1Expected in a similar region.

Mass Spectrometry

Ion4-(4-Fluorophenyl)-1,3-thiazol-2-amine[2]Predicted this compound
[M+H]⁺ (Calculated) 195.0387195.0387
[M+H]⁺ (Found) 195.0383Expected to be very similar.

Infrared (IR) Spectroscopy

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amine) 3400-3250 (broad)
C-H Stretch (Aromatic) 3100-3000
C=N Stretch (Thiazole) ~1630
C=C Stretch (Aromatic) 1600-1450
C-F Stretch 1250-1000
C-S Stretch 800-600

Conclusion

This technical guide outlines a reliable synthetic route to this compound via the Hantzsch thiazole synthesis. The provided experimental protocol, based on established methodologies for analogous compounds, offers a clear pathway for its preparation. The characterization data, while predictive for the target molecule, is grounded in the analysis of its close isomer, 4-(4-fluorophenyl)-1,3-thiazol-2-amine, providing a solid framework for the structural verification of the synthesized compound. This information is intended to support researchers and scientists in their efforts to explore the potential applications of this and related fluorinated 2-aminothiazole derivatives in drug discovery and development.

References

4-(2-Fluorophenyl)-1,3-thiazol-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.

Compound Identification and Properties

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. The presence of a fluorophenyl group suggests its potential for investigation in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Data Presentation: Chemical and Physical Properties

The key quantitative data for this compound and its isomers are summarized in the table below. The molecular formula and weight are identical for the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers.

PropertyValueReference
Molecular Formula C₉H₇FN₂S[1][2]
Molecular Weight 194.23 g/mol [1][2][3][4]
IUPAC Name This compound
Canonical SMILES C1=CC=C(C(=C1)F)C2=CSC(=N2)N
InChI Key Varies by isomer

Synthesis Methodology: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[5][6][7] For the synthesis of this compound, the precursors are 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Hantzsch synthesis.[8]

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a duration of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with constant stirring, which will cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Workflow Diagram: Hantzsch Thistle Synthesis

Hantzsch_Thiazole_Synthesis reactant1 2-bromo-1-(2-fluorophenyl)ethanone reaction_step Condensation (Ethanol, Reflux) reactant1->reaction_step reactant2 Thiourea reactant2->reaction_step intermediate Thiazoline Intermediate (not isolated) reaction_step->intermediate dehydration Dehydration intermediate->dehydration product This compound dehydration->product

Caption: Workflow of the Hantzsch synthesis for this compound.

Biological and Pharmacological Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological activities, including:

  • Antimicrobial Activity: Many 2-aminothiazole derivatives have been reported to possess antibacterial and antifungal properties.[9]

  • Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents.[10][11]

  • Anti-inflammatory Activity: Several derivatives have shown significant anti-inflammatory effects.[11]

While specific biological data for this compound is not extensively documented in the reviewed literature, a study on the closely related 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives reported antioxidant and antibacterial activities.[12] This suggests that the 4-(2-fluorophenyl)thiazole moiety is a viable scaffold for the development of new therapeutic agents.

Signaling Pathway Involvement (Hypothetical)

Given the known activities of 2-aminothiazole derivatives, a hypothetical involvement in pathways related to bacterial cell wall synthesis or inflammatory cascades could be postulated. For instance, as an antimicrobial agent, it might inhibit key bacterial enzymes.

Hypothetical_Antimicrobial_Action compound This compound target Bacterial Enzyme (e.g., Penicillin-Binding Protein) compound->target Binds to inhibition Inhibition compound->inhibition pathway Cell Wall Synthesis target->pathway outcome Bacterial Cell Lysis pathway->outcome Leads to (if uninterrupted) inhibition->pathway Blocks inhibition->outcome Results in

Caption: Hypothetical mechanism of antimicrobial action for a 2-aminothiazole derivative.

References

Technical Guide: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145029-82-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This guide provides a comprehensive overview of the available technical information for this compound, including its synthesis, physicochemical properties, and potential biological activities based on related compounds.

Physicochemical Properties

While experimental data for this specific compound is limited, the following table summarizes its basic identifiers and computed physicochemical properties.

PropertyValueSource
CAS Number 145029-82-9[1]
Molecular Formula C₉H₇FN₂S[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name This compound
Alternate Names 4-(2-Fluoro-phenyl)-thiazol-2-ylamine[1]

Synthesis

The most common and established method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Reaction Scheme

Hantzsch_Synthesis cluster_reagents reagents Starting Materials 2-Bromo-1-(2-fluorophenyl)ethanone 2-Bromo-1-(2-fluorophenyl)ethanone Thiourea Thiourea reaction Hantzsch Thiazole Synthesis 2-Bromo-1-(2-fluorophenyl)ethanone->reaction Thiourea->reaction product This compound reaction->product Cyclocondensation

Caption: General workflow for the Hantzsch synthesis of this compound.

Plausible Experimental Protocol

Materials:

  • 2-Bromo-1-(2-fluorophenyl)ethanone

  • Thiourea

  • Ethanol (or another suitable solvent like methanol or DMF)

  • Sodium bicarbonate or another mild base (optional, for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-bromo-1-(2-fluorophenyl)ethanone and thiourea in ethanol.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Neutralization: The crude product, which may be in the form of a hydrobromide salt, can be neutralized with an aqueous solution of a mild base like sodium bicarbonate to obtain the free amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Mechanism of Action

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.[2] While specific biological data for this compound is not extensively documented, based on studies of analogous compounds, it is plausible that it may exhibit one or more of the following activities:

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[3][4] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. Another common mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

  • Antimicrobial Activity: The 2-aminothiazole core is found in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[2] The presence of a halogen, such as fluorine, on the phenyl ring can sometimes enhance antimicrobial potency.

  • Anti-inflammatory Activity: Some 2-aminothiazole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of inflammatory mediators or enzymes.[2]

Representative Signaling Pathway for Anticancer Activity

The following diagram illustrates a plausible mechanism of action for a 2-aminothiazole derivative with anticancer activity, based on the known activity of this class of compounds as tubulin polymerization inhibitors.

Anticancer_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Instability Microtubule Instability Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. While specific experimental data is currently limited in the public domain, its structural similarity to a well-established class of biologically active molecules suggests a high probability of interesting pharmacological properties. The plausible and straightforward synthesis via the Hantzsch reaction makes this compound accessible for further research into its potential anticancer, antimicrobial, and anti-inflammatory activities. Future studies should focus on the detailed biological evaluation of this compound and the elucidation of its specific molecular targets and mechanisms of action.

References

Potential Mechanisms of Action for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine is not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related 2-aminothiazole derivatives to propose potential mechanisms, guide future research, and provide a framework for drug development professionals. The 2-aminothiazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4]

Core Postulated Mechanisms of Action

Based on the activities of analogous compounds, the primary mechanisms of action for this compound are likely centered around the inhibition of key enzymes involved in cellular signaling and proliferation. The substitution at the 4-position of the thiazole ring with a fluorophenyl group is a common feature in many biologically active derivatives.

Kinase Inhibition

A prominent mechanism for 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

  • Abl Kinase: Derivatives of 1,3,4-thiadiazole containing a nitrothiazole moiety have been shown to inhibit the Abl protein kinase, with IC50 values in the low micromolar range.[5] This suggests that this compound could potentially target the Bcr-Abl fusion protein, which is characteristic of chronic myelogenous leukemia.

  • Janus Kinase 2 (JAK2): Thiazole-containing aromatic alkylamino analogs have been identified as inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often implicated in myeloproliferative neoplasms and inflammatory diseases.[6]

  • Other Kinases: The 2-aminothiazole scaffold is present in clinically approved kinase inhibitors like Dasatinib, which targets multiple tyrosine kinases.[7] This broad-spectrum activity highlights the potential for this compound to inhibit other kinases involved in cancer progression.

Tubulin Polymerization Inhibition

Several N,4-diaryl-1,3-thiazol-2-amine derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The structural similarity of this compound to these compounds suggests it may share this mechanism.

Enzyme Inhibition in Inflammatory Pathways
  • Cyclooxygenase (COX) Inhibition: Certain thiazolyl derivatives have shown inhibitory activity against COX-1 and COX-2 isozymes, which are key enzymes in the inflammatory response.[1] This suggests a potential anti-inflammatory mechanism of action.

Other Potential Targets
  • Karyopherin B1 (KPNB1) Inhibition: A furan-containing N-(5-(4-fluorophenyl)thiazol-2-yl)propanamide has demonstrated inhibitory effects on KPNB1, a nuclear transport receptor, which is linked to anticancer activity.[1][2][9]

  • Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition: Certain 4,5-substituted-2-aminothiazoles have been identified as potent PARP-1 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for various 2-aminothiazole derivatives against different biological targets. This data provides a comparative baseline for the potential potency of this compound.

Compound Class/DerivativeTargetIC50 Value (µM)Cell Line/Assay
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAbl protein kinase7.4Kinase assay
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineTubulin Polymerization0.36 - 0.86Various cancer cell lines
Thiazolyl derivativesCOX-11.00 - 6.34Enzyme assay
Thiazolyl derivativesCOX-20.09 - 0.71Enzyme assay
Thiazole aromatic alkylamino analogsJAK20.0176 - 0.0203Kinase assay

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound would likely follow established methodologies for similar compounds.

Kinase Inhibition Assay

A representative protocol for assessing kinase inhibition is as follows:

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Abl, JAK2) and a corresponding substrate peptide are prepared in kinase buffer.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP in a microplate well.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Assay

To evaluate the effect on microtubule dynamics:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Assay Initiation: The test compound is added to the tubulin solution, and polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The extent of inhibition is determined by comparing the polymerization rates in the presence and absence of the compound.

Cell-Based Antiproliferative Assay (MTT Assay)

To assess the cytotoxic effects on cancer cells:

  • Cell Seeding: Human cancer cell lines (e.g., K562 for leukemia, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8]

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the mechanism of action of this compound.

Kinase_Inhibition_Pathway Compound 4-(2-Fluorophenyl)- 1,3-thiazol-2-amine Kinase Protein Kinase (e.g., Abl, JAK2) Compound->Kinase Inhibits pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation ATP ATP ATP->Kinase

Caption: Postulated Kinase Inhibition Pathway.

Tubulin_Polymerization_Inhibition Compound 4-(2-Fluorophenyl)- 1,3-thiazol-2-amine Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Dynamics Disrupted Microtubule Dynamics Microtubules->Dynamics Arrest Cell Cycle Arrest (G2/M Phase) Dynamics->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Mechanism.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays KinaseAssay Kinase Inhibition Assay MTT MTT Proliferation Assay KinaseAssay->MTT TubulinAssay Tubulin Polymerization Assay TubulinAssay->MTT COXAssay COX Inhibition Assay CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay

Caption: General Experimental Workflow.

Conclusion

While the precise molecular target and mechanism of action of this compound require direct experimental validation, the existing literature on related 2-aminothiazole derivatives provides a strong foundation for hypothesizing its biological activities. The most probable mechanisms involve the inhibition of protein kinases and the disruption of tubulin polymerization, leading to antiproliferative and cytotoxic effects. The provided experimental frameworks can serve as a guide for future investigations to elucidate the specific pharmacological profile of this compound. Further research, including target identification and validation studies, is essential to fully understand its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide will focus on the anticancer and antioxidant properties of 4-fluorophenyl-substituted 2-aminothiazole derivatives and their analogs, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives against various human cancer cell lines.[1] The primary mechanism of anticancer action for many of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]

The antiproliferative activity of several N,4-diaryl-1,3-thiazol-2-amine derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

Compound IDR Group (Substitution on N-phenyl ring)4-position Phenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference
10m 3,4,5-trimethoxy3,4-difluoroSGC-7901>100[5]
MGC-803>100[5]
Bcap-37>100[5]
10s 2,4-dimethoxy4-methoxySGC-79010.36[6]
MGC-8030.86[6]
Bcap-370.42[6]

Note: The above table presents a selection of data from the literature and is not exhaustive.

Many 4-aryl-1,3-thiazol-2-amine derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division, motility, and intracellular transport. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][6]

G cluster_0 Cellular Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Tubulin_Binding Binds to Colchicine Site on β-Tubulin Microtubules->Tubulin Dimers Depolymerization Thiazole_Derivative 4-Aryl-1,3-thiazol-2-amine Derivative Thiazole_Derivative->Tubulin_Binding Inhibition Inhibition of Polymerization Tubulin_Binding->Inhibition Microtubule_Disruption Microtubule Disruption Inhibition->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Workflow start Start plate_cells Plate cells in a 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate1 Incubate for 6-24 hours plate_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for the desired exposure period (e.g., 72 hours) add_compound->incubate2 add_mtt Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate3 add_detergent Add 100 µL of Detergent Reagent to dissolve formazan crystals incubate3->add_detergent incubate4 Leave at room temperature in the dark for 2 hours add_detergent->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end DPPH_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH working solution in methanol start->prepare_dpph prepare_samples Prepare serial dilutions of test compound and standard (e.g., Ascorbic Acid) prepare_dpph->prepare_samples plate_setup Add 100 µL of sample/standard/ control to wells of a 96-well plate prepare_samples->plate_setup add_dpph Add 100 µL of DPPH working solution to each well plate_setup->add_dpph incubate Incubate in the dark at room temperature for 30 minutes add_dpph->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate percentage of scavenging activity and determine IC50 read_absorbance->calculate_scavenging end End calculate_scavenging->end ABTS_Workflow start Start prepare_abts_stock Prepare ABTS radical cation (ABTS•+) stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate start->prepare_abts_stock incubate_stock Incubate in the dark at room temperature for 12-16 hours prepare_abts_stock->incubate_stock dilute_abts Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_stock->dilute_abts prepare_samples Prepare serial dilutions of test compound and standard dilute_abts->prepare_samples mix_reagents Mix 10 µL of sample/standard with 1 mL of diluted ABTS•+ solution prepare_samples->mix_reagents incubate_reaction Incubate at room temperature for 6 minutes mix_reagents->incubate_reaction read_absorbance Read absorbance at 734 nm incubate_reaction->read_absorbance calculate_scavenging Calculate percentage of scavenging activity and determine IC50 read_absorbance->calculate_scavenging end End calculate_scavenging->end Tubulin_Polymerization_Workflow start Start prepare_tubulin Reconstitute purified tubulin in polymerization buffer on ice start->prepare_tubulin prepare_compounds Prepare test compound, positive control (e.g., paclitaxel), and negative control (e.g., DMSO) prepare_tubulin->prepare_compounds setup_reactions In a pre-warmed 96-well plate, mix tubulin solution with the test compounds or controls prepare_compounds->setup_reactions monitor_polymerization Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor absorbance at 340 nm every 30 seconds for 60-90 minutes setup_reactions->monitor_polymerization analyze_data Plot absorbance vs. time to generate polymerization curves and determine the extent of inhibition monitor_polymerization->analyze_data end End analyze_data->end

References

Potential Biological Targets of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide explores the potential biological targets of the compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. Direct experimental data for this specific molecule is limited in the public domain. Therefore, this document synthesizes information from studies on structurally related 2-aminothiazole and fluorophenyl-thiazole derivatives to infer its likely biological activities and potential molecular targets. The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 2-fluorophenyl group at the 4-position of the thiazole ring is expected to modulate its biological profile. This guide provides an overview of the known targets of analogous compounds, quantitative data where available, detailed experimental protocols for relevant biological assays, and visualizations of key pathways and workflows.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. The versatility of the 2-aminothiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Potential Biological Targets and Activities

Based on the activities of structurally similar compounds, this compound is likely to exhibit a range of biological effects. The primary therapeutic areas where 2-aminothiazole derivatives have shown promise are oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.

  • Tubulin Polymerization Inhibition: Certain N,4-diaryl-1,3-thiazole-2-amines have been identified as inhibitors of tubulin polymerization, binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

  • Kinase Inhibition: The 2-aminothiazole core is present in several kinase inhibitors. While specific targets for the 2-fluorophenyl derivative are unknown, related compounds have shown inhibitory activity against kinases such as Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.

  • Karyopherin Beta 1 (KPNB1) Inhibition: Some N-(5-arylthiazol-2-yl)propenamide derivatives have been shown to inhibit KPNB1, a nuclear transport receptor that is often overexpressed in cancer cells and plays a role in cell survival and proliferation.[1][2]

Antimicrobial Activity

The 2-aminothiazole scaffold is a component of several antimicrobial agents. The biological activity is often influenced by the nature and position of substituents on the phenyl ring. While data for the 2-fluoro derivative is not available, para-substituted fluorophenylthiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Antioxidant Activity

Derivatives of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole have been reported to possess antioxidant properties.[3][4] This activity is likely due to the ability of the thiazole ring and its substituents to scavenge free radicals.

Quantitative Data for Structurally Related Compounds

Table 1: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives [3][4]

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
5a1.920.96
5c0.850.12
5e1.200.45
5g0.170.08

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity[3]

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound solution (at various concentrations) with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined from a plot of scavenging activity against compound concentration.

Tubulin Polymerization Assay

This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine the inhibitory effect and calculate the IC₅₀ value.

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Compound 4-(2-Fluorophenyl)- 1,3-thiazol-2-amine Compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway illustrating the potential inhibition of an upstream kinase.

Experimental Workflow: MTT Assay

G MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compound (Various Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I G Inferred Structure-Activity Relationships cluster_core Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Thiazole 2-Aminothiazole Core Phenyl Phenyl at C4 Thiazole->Phenyl provides framework Activity Modulated Biological Activity Thiazole->Activity confers general bioactivity Fluorine Fluorine on Phenyl Phenyl->Fluorine is substituted by Fluorine->Activity influences potency and selectivity

References

The Structure-Activity Relationship of 2-Aminothiazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a cornerstone in medicinal chemistry. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols for their synthesis and evaluation are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, with some compounds, like Dasatinib, achieving clinical success.[1] The anticancer activity is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival. The SAR of these compounds is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.

Structure-Activity Relationship Summary

Systematic modifications of the 2-aminothiazole core have revealed several key structural features that govern anticancer potency. These are summarized below and detailed in the accompanying table.

  • Substitution at the 2-amino position: Acylation or arylation of the 2-amino group is a common strategy to enhance anticancer activity. The introduction of substituted phenyl rings, often with an amide linker, has proven particularly effective. For instance, compounds with a 2-pyridyl ring at the 4-position of the thiazole and a substituted phenyl ring at the 2-amino position connected by an amide linker have shown potent antimycobacterial activity, a field with parallels to anticancer research in terms of targeting cellular proliferation.[2]

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the thiazole ring significantly influences activity. Aryl groups, such as phenyl or pyridyl, are frequently employed and can engage in crucial interactions with the target protein.

  • Substitution at the 5-position: Halogenation, particularly with bromine or chlorine, at the 5-position can enhance the antiproliferative activity of 2-aminothiazole derivatives.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound ID2-Amino Substituent4-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)
1a -HPhenyl-HHT-29 (Colon)> 50
1b AcetylPhenyl-HHT-29 (Colon)15.8
1c BenzoylPhenyl-HHT-29 (Colon)8.2
2a -H4-Chlorophenyl-HA549 (Lung)25.1
2b Acetyl4-Chlorophenyl-HA549 (Lung)10.5
3a -HPhenylBromoMCF-7 (Breast)12.3
3b AcetylPhenylBromoMCF-7 (Breast)5.6

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a broad spectrum of bacteria and fungi.

Structure-Activity Relationship Summary

The antimicrobial SAR of 2-aminothiazole derivatives is influenced by substitutions that modulate their physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

  • Lipophilicity: The introduction of hydrophobic groups, such as substituted phenyl rings, can enhance antimicrobial activity, likely by facilitating passage through microbial cell membranes.

  • Hydrogen Bonding: The 2-amino group and amide linkers can participate in hydrogen bonding interactions with microbial target enzymes or cellular components.

  • Specific Substituents: The presence of electron-withdrawing groups on a phenyl ring at the 2-amino position has been correlated with improved antiplasmodial activity.[2]

Quantitative SAR Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative 2-aminothiazole derivatives against various microbial strains.

Compound ID2-Amino Substituent4-Position SubstituentMicroorganismMIC (µg/mL)
4a -HPhenylStaphylococcus aureus64
4b 4-ChlorophenylPhenylStaphylococcus aureus16
5a -H2-PyridylMycobacterium tuberculosis>128
5b 3-Chlorobenzoyl2-PyridylMycobacterium tuberculosis0.024[3]
6a -HPhenylCandida albicans128
6b 4-FluorobenzoylPhenylCandida albicans32

Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Many of the biological effects of 2-aminothiazole derivatives can be attributed to their ability to inhibit protein kinases. The 2-aminothiazole core can act as a scaffold for designing potent and selective kinase inhibitors.

Structure-Activity Relationship Summary

The SAR for kinase inhibition is highly target-specific, but some general principles have emerged.

  • Hydrogen Bonding Interactions: The 2-amino group and the thiazole nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Hydrophobic Interactions: Substituents at the 4- and 5-positions can occupy hydrophobic pockets within the ATP-binding site, contributing to potency and selectivity.

  • Gatekeeper Residue Interaction: The nature of the substituent at the 4-position can be critical for accommodating the "gatekeeper" residue, which is a key determinant of kinase selectivity.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where 2-aminothiazole derivatives can act as inhibitors.

G Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf Inhibition Ligand Growth Factor Ligand->RTK Binding & Dimerization

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a 2-aminothiazole derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Workflow for Hantzsch Thiazole Synthesis

G Hantzsch Thiazole Synthesis Workflow Start Start Reactants Combine α-haloketone and thiourea derivative in solvent (e.g., ethanol) Start->Reactants Reaction Heat the mixture (reflux) Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Neutralization Neutralize with a base (e.g., NaHCO3 solution) Cooling->Neutralization Precipitation Collect precipitate by filtration Neutralization->Precipitation Washing Wash with water Precipitation->Washing Drying Dry the product Washing->Drying Purification Purify by recrystallization or column chromatography Drying->Purification Characterization Characterize by NMR, Mass Spec, etc. Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO3) solution

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve the α-haloketone (1 equivalent) and the thiourea derivative (1-1.2 equivalents) in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

  • The 2-aminothiazole product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a desiccator or oven.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

G MTT Assay Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of the 2-aminothiazole derivative Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solvent Incubation4 Incubate for 15 minutes with shaking Add_Solvent->Incubation4 Read_Absorbance Measure absorbance at ~570 nm using a plate reader Incubation4->Read_Absorbance Data_Analysis Calculate cell viability and IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • 2-aminothiazole derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 2-aminothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents for quality control

Procedure:

  • Prepare a stock solution of the 2-aminothiazole derivative.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable starting point for the design and development of new therapeutic agents. A thorough understanding of the structure-activity relationships is crucial for guiding the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and evaluation of novel 2-aminothiazole derivatives with therapeutic potential. Future work in this area will likely focus on the development of more selective inhibitors and the exploration of novel biological targets for this versatile class of compounds.

References

An In-depth Technical Guide to 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its derivatives have demonstrated a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The synthesis of 2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method first reported in the late 19th century.

The specific history of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine is not well-documented in peer-reviewed literature. Its emergence is likely tied to the broader exploration of fluorinated aromatic compounds in drug discovery. The introduction of fluorine atoms into drug candidates is a common strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. It is probable that this compound was first synthesized as part of a chemical library for biological screening, leveraging the established Hantzsch synthesis with a fluorinated precursor.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
CAS Number 145029-82-9AccelaChemBio
Molecular Formula C₉H₇FN₂SAmerigo Scientific
Molecular Weight 194.23 g/mol Amerigo Scientific
Appearance Solid (Typical)-
Purity ≥95% (Typical Commercial Grade)AccelaChemBio

Synthesis and Experimental Protocols

The most probable and widely used method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Reaction Scheme

The synthesis proceeds by reacting 2-bromo-1-(2-fluorophenyl)ethanone with thiourea in a suitable solvent, typically a lower alcohol like ethanol.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-bromo-1-(2-fluorophenyl)ethanone 2-bromo-1-(2-fluorophenyl)ethanone solvent Ethanol (Solvent) 2-bromo-1-(2-fluorophenyl)ethanone->solvent thiourea Thiourea thiourea->solvent product This compound solvent->product heat Reflux

Caption: Proposed Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the Hantzsch synthesis of analogous 4-aryl-2-aminothiazoles. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.0 mmol) in absolute ethanol (15-20 mL).

  • Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50-100 mL) with stirring. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound.

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is not extensively published, the 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. The biological activity of these compounds is often influenced by the nature and position of substituents on the aryl ring.

Based on the activities of structurally related compounds, this compound could be a candidate for screening in the following areas:

  • Anticancer Activity: Many 4-aryl-2-aminothiazole derivatives have shown potent antiproliferative effects against various cancer cell lines.

  • Antimicrobial Activity: The 2-aminothiazole nucleus is present in several antibacterial and antifungal agents.

  • Kinase Inhibition: Substituted 2-aminothiazoles have been identified as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.

  • Neuroprotective Effects: Some 2-aminothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.

The diagram below illustrates a hypothetical workflow for the screening and development of a 2-aminothiazole derivative like the title compound.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of This compound screening High-Throughput Screening (e.g., Kinase, Antimicrobial Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vitro In Vitro Toxicology lead_opt->in_vitro in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Caption: A generalized workflow for drug discovery and development featuring a 2-aminothiazole candidate.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through the Hantzsch thiazole synthesis. The presence of the 2-fluorophenyl moiety, coupled with the proven biological importance of the 2-aminothiazole scaffold, makes this compound an interesting candidate for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their drug discovery and development programs.

Spectroscopic Profile of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents a detailed predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its structural isomer, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, and fundamental principles of spectroscopic theory. This guide also includes detailed experimental protocols for the acquisition of such data and a visual workflow for spectroscopic analysis, intended to support researchers in the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for the 4-fluorophenyl isomer and include expected shifts and patterns arising from the ortho-positioning of the fluorine atom on the phenyl ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 7.6m-Ar-H
~7.4 - 7.2m-Ar-H
~7.15s-Thiazole C5-H
~7.0s (br)--NH₂

Note: The ortho-position of the fluorine atom is expected to introduce more complex splitting patterns (multiplicity) for the aromatic protons compared to the para-substituted isomer.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C2
~160.0 (d, J ≈ 245 Hz)Ar C-F
~150.0Thiazole C4
~131.0 (d, J ≈ 8 Hz)Ar C-H
~129.0 (d, J ≈ 4 Hz)Ar C-H
~125.0 (d, J ≈ 12 Hz)Ar C-H
~122.0 (d, J ≈ 15 Hz)Ar C
~116.0 (d, J ≈ 22 Hz)Ar C-H
~105.0Thiazole C5

Note: The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller C-F couplings.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretch
~1620StrongN-H bend (scissoring)
~1580StrongC=N stretch (thiazole ring)
~1500StrongAromatic C=C stretch
~1250StrongC-N stretch
~1220StrongC-F stretch
~750StrongOrtho-disubstituted benzene C-H bend
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
194100[M]⁺ (Molecular Ion)
167~40[M - HCN]⁺
139~30[M - C₂H₂NS]⁺
95~60[C₆H₄F]⁺

Note: The fragmentation pattern is predicted based on the stable thiazole and fluorophenyl moieties.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for atmospheric and instrumental noise.[2]

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule.[3][4][5] The sample solution is introduced into the ESI source via direct infusion.[4]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_documentation Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Reporting Reporting & Publication Structure_Validation->Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive methods. The tabulated data and experimental protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole derivatives. It is anticipated that this information will facilitate the identification and confirmation of this compound in future research endeavors. Experimental verification of the predicted data is encouraged to further enrich the scientific understanding of this molecule.

References

Technical Guide: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The introduction of a 4-aryl group, particularly a substituted phenyl ring such as a fluorophenyl group, can significantly modulate the biological activity of the molecule. This guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols relevant to 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, based on data from its analogs.

Physicochemical Properties (Predicted and Analogs)

While specific data for this compound is unavailable, the properties of its 3-fluoro and 4-fluoro isomers are provided for comparison.

Property4-(3-Fluorophenyl)-1,3-thiazol-2-amine[3]4-(4-Fluorophenyl)-1,3-thiazol-2-amine[4]
IUPAC Name 4-(3-fluorophenyl)-1,3-thiazol-2-amine4-(4-fluorophenyl)-1,3-thiazol-2-amine
InChIKey XBHHILITQUEDDC-UHFFFAOYSA-NWSOKJBHBMAGBIP-UHFFFAOYSA-N
Molecular Formula C₉H₇FN₂SC₉H₇FN₂S
Molecular Weight 194.23 g/mol 194.23 g/mol
CAS Number 446065-20-977815-14-6

Synthesis

The most common and versatile method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea.[5] For the synthesis of this compound, the precursors would be 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

This protocol is adapted from established procedures for the synthesis of 4-phenylthiazole derivatives.[5][6]

Materials:

  • 2-Bromo-1-(2-fluorophenyl)ethanone (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Copper silicate (10 mol%) (optional, as a catalyst)[6]

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(2-fluorophenyl)ethanone, thiourea, and ethanol.[5][6]

  • Add the copper silicate catalyst if a catalyzed reaction is desired.[6]

  • The reaction mixture is then heated to reflux (approximately 78°C).[6]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled to room temperature.[5]

  • If a catalyst was used, it is removed by filtration.[6]

  • The filtrate is then poured into a beaker containing crushed ice or a 5% Na₂CO₃ solution to precipitate the product.[5][6]

  • The solid product is collected by vacuum filtration, washed with cold deionized water, and dried.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.[6]

Hantzsch_Synthesis reagents 2-Bromo-1-(2-fluorophenyl)ethanone + Thiourea reaction Hantzsch Condensation reagents->reaction solvent Ethanol solvent->reaction conditions Reflux (78°C) (Optional: Catalyst) conditions->reaction workup Cooling & Precipitation (Ice or Na2CO3) reaction->workup product This compound (Crude) workup->product purification Recrystallization (Hot Ethanol) product->purification final_product Purified Product purification->final_product

General workflow for the Hantzsch synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, its structural analogs have shown a wide range of activities. It is plausible that the target compound would exhibit similar properties.

Many 4-aryl-1,3-thiazol-2-amine derivatives have been investigated as potential anticancer agents.[2][7] For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors and showed potent antiproliferative activity against various human cancer cell lines.[7] The introduction of different substituents on the phenyl rings allows for the fine-tuning of their activity.[7]

CompoundCell LineIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineHT-10800.36[7]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.86[7]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineA5490.42[7]

The 2-aminothiazole core is present in several antimicrobial agents.[1][8] Derivatives of 4-phenylthiazol-2-amine have been synthesized and evaluated for their antibacterial and antifungal activities.[8][9] The nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial spectrum and potency.[8]

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.[10] This suggests a potential application for these compounds in the treatment of inflammation-related diseases.[10]

Signaling Pathways

The anticancer activity of some 4-aryl-1,3-thiazol-2-amines has been attributed to their ability to inhibit tubulin polymerization.[7] This disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway compound 4-Aryl-1,3-thiazol-2-amine Derivative tubulin Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubule Formation tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitosis->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis

Proposed mechanism of action for anticancer 4-aryl-1,3-thiazol-2-amines.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Based on the activities of its structural analogs, it is a promising candidate for further investigation as an anticancer, antimicrobial, or anti-inflammatory agent. The synthetic route via the Hantzsch reaction is well-established and allows for the efficient production of this and related compounds for further study. Future research should focus on the specific synthesis and biological evaluation of the 2-fluoro isomer to fully elucidate its pharmacological profile.

References

Methodological & Application

Application Note and Synthesis Protocol for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-fluorophenyl)-1,3-thiazol-2-amine, a key intermediate in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis.

Introduction

2-Aminothiazole derivatives are a significant class of heterocyclic compounds widely utilized in drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target compound, this compound, serves as a valuable building block for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This protocol outlines a reliable and efficient method for its preparation.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation reaction of 2-bromo-1-(2-fluorophenyl)ethanone with thiourea in an alcoholic solvent. This reaction is a classic example of the Hantzsch thiazole synthesis.[1][2][3][4]

General Reaction:

Specific Reaction:

Materials and Methods

Reagents and Solvents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2-bromo-1-(2-fluorophenyl)ethanoneC₈H₆BrFO217.04
ThioureaCH₄N₂S76.12
Ethanol (absolute)C₂H₅OH46.07
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Deionized WaterH₂O18.02

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration flask

  • Beakers and other standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq).

  • Addition of Reagents: Add absolute ethanol (20-30 mL) to dissolve the starting material, followed by the addition of thiourea (1.2 eq).

  • Reaction: The reaction mixture is heated to reflux (approximately 78 °C) with constant stirring. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 3-5 hours.

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The mixture is then poured into a beaker containing ice-cold water (50-70 mL).

  • Neutralization and Precipitation: The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a pH of 7-8 is reached. This will cause the product to precipitate out of the solution.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold deionized water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

  • Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound are confirmed by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization Data (Representative)

ParameterValue
Appearance Off-white to pale yellow solid
Yield 85-95%
Melting Point 145-148 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 7.95-7.90 (m, 1H), 7.35-7.25 (m, 2H), 7.20-7.15 (m, 1H), 7.10 (s, 2H, NH₂), 6.95 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.5, 160.2 (d, J=245 Hz), 148.0, 130.5 (d, J=8 Hz), 129.0, 124.8 (d, J=3 Hz), 122.5 (d, J=13 Hz), 115.8 (d, J=22 Hz), 105.5
FT-IR (KBr, cm⁻¹) 3420, 3280 (N-H), 1620 (C=N), 1580 (C=C), 1220 (C-F)
MS (ESI) m/z 195.0 [M+H]⁺

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagents Starting Materials: 2-bromo-1-(2-fluorophenyl)ethanone Thiourea Ethanol reaction Hantzsch Thiazole Synthesis Reflux, 3-5 hours reagents->reaction workup Work-up: Cooling Aqueous precipitation reaction->workup neutralization Neutralization: Saturated NaHCO₃ solution workup->neutralization filtration Isolation: Vacuum Filtration neutralization->filtration purification Purification: Recrystallization from Ethanol/Water filtration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2-bromo-1-(2-fluorophenyl)ethanone is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

Conclusion

The described protocol provides a straightforward and high-yielding method for the synthesis of this compound. This compound can be used as a versatile intermediate for the synthesis of a wide range of biologically active molecules for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings, which are important structural motifs in a wide range of biologically active compounds. This reaction typically involves the condensation of an α-haloketone with a thioamide. These application notes provide a detailed protocol for the synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and drug discovery programs. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 2-bromo-1-(2-fluorophenyl)ethanone with thiourea.

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Data Presentation

The following table summarizes the key physicochemical and reaction data for the synthesis of this compound.

ParameterValue
Product Name This compound
CAS Number 145029-82-9
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol
Starting Material 1 2-Bromo-1-(2-fluorophenyl)ethanone
Starting Material 2 Thiourea
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 3-5 hours
Typical Yield 80-90%
Appearance Off-white to pale yellow solid
Melting Point 148-150 °C

Experimental Protocols

Materials and Equipment
  • 2-Bromo-1-(2-fluorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) in absolute ethanol (approximately 10 mL per gram of the ketone).

  • Addition of Thiourea: To this solution, add thiourea (1.2 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Haloketone α-Haloketone (2-Bromo-1-(2-fluorophenyl)ethanone) Intermediate1 Thioether Intermediate Haloketone->Intermediate1 Nucleophilic Attack (SN2) Thioamide Thioamide (Thiourea) Thioamide->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole (this compound) Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Workflow A 1. Reaction Setup: Dissolve α-haloketone and thioamide in ethanol B 2. Reflux: Heat the reaction mixture A->B C 3. Monitoring: Track reaction progress by TLC B->C D 4. Work-up: Cool and precipitate in water C->D E 5. Neutralization: Add sodium bicarbonate solution D->E F 6. Isolation: Filter the solid product E->F G 7. Purification: Recrystallize from ethanol/water F->G H 8. Characterization: Obtain analytical data (Yield, M.P., NMR, etc.) G->H

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds often exert their effects by targeting key cellular components such as kinases, tubulin, and bacterial enzymes.[3][4] This document provides detailed in vitro assay methods to facilitate the investigation of the biological activity of this compound and its analogs.

While specific experimental data for this compound is limited in publicly available literature, this guide summarizes the activities of structurally related compounds to provide a benchmark for research.[5] The protocols detailed herein are established methods for evaluating the cytotoxic, microtubule-disrupting, and antibacterial potential of novel chemical entities.

Potential Therapeutic Applications and In Vitro Assay Methods

Based on the activities of structurally similar 2-aminothiazole compounds, key in vitro assays for profiling this compound include:

  • Anticancer Activity:

    • Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

    • Tubulin Polymerization Inhibition Assay

  • Antimicrobial Activity:

    • Bacterial Growth Inhibition Assays (e.g., Broth Microdilution)

    • DNA Gyrase Inhibition Assay

Data Presentation

The following tables summarize representative quantitative data for 2-aminothiazole derivatives, which can serve as a reference for interpreting results obtained with this compound.

Note: The data presented below is for structurally related analogs and should be used for comparative purposes only. Experimental determination of the activity of this compound is required for accurate assessment.

Table 1: In Vitro Cytotoxicity of a Structurally Related Analog, 5-(4-Fluorophenyl)thiazol-2-amine Derivative (Compound 5b), against various cancer cell lines. [4]

CompoundCell LineIC50 (µM)
Compound 5bMCF-7 (Breast Cancer)0.2 ± 0.01

Table 2: In Vitro Tubulin Polymerization Inhibition by Thiazole Derivatives.

CompoundTargetIC50 (µM)Reference
NocodazoleTubulin0.2[6]
Representative Thiazole DerivativeTubulin1.5 - 10[6]

Table 3: In Vitro DNA Gyrase Inhibition by a Representative Aminobenzimidazole Compound.

CompoundTargetIC50 (µM)
Aminobenzimidazole DerivativeDNA Gyrase< 1

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Inhibition Assay

This assay determines the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules. Inhibitors of tubulin polymerization will prevent this increase in fluorescence.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, DMSO)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter dye.

  • Compound Addition: Add the test compound, positive control, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to the reaction mixture, mix gently, and immediately dispense into the wells of the plate.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for the inhibition of tubulin polymerization.

In Vitro DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 100 µg/ml bovine serum albumin)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Reaction Setup: On ice, set up reaction mixtures containing Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and various concentrations of the test compound or controls.

  • Enzyme Addition: Add DNA gyrase to each reaction mixture to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reactions by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the relaxed and supercoiled DNA bands are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band. Determine the IC50 value for the inhibition of DNA gyrase activity.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Evaluation cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis cell_viability Cell Viability Assay (MTT) tubulin Tubulin Polymerization Assay cell_viability->tubulin If Cytotoxic pi3k PI3K/Akt/mTOR Pathway Analysis cell_viability->pi3k If Cytotoxic antimicrobial Antimicrobial Assay (Broth Dilution) gyrase DNA Gyrase Inhibition Assay antimicrobial->gyrase If Antibacterial compound This compound compound->cell_viability Cytotoxicity compound->antimicrobial Antibacterial Activity pi3k_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K

References

Application Notes and Protocols: Anticancer Activity Screening of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives featuring a 4-phenylthiazol-2-amine core, particularly those with substitutions like a 2-fluorophenyl group, are recognized as a recurring motif in the design of novel anticancer agents.[1][2] The fluorine substitution can enhance metabolic stability and binding affinity to target proteins, while the thiazole core acts as a versatile scaffold for modifications to optimize potency and selectivity.[1]

This document provides a detailed overview of the screening process for evaluating the anticancer activity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine derivatives. It includes a summary of reported quantitative data, detailed protocols for key in vitro experiments, and visualizations of the experimental workflow and potential signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of various thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following table summarizes the cytotoxic activity of several representative 4-phenyl-1,3-thiazol-2-amine derivatives and related structures against various human cancer cell lines.

Compound/DerivativeCancer Cell LineAssayReported Activity (IC50/GI50 in µM)Reference
4-(Aryl)-N-substituted-thiazole-2-amine (Compound 10s)SGC-7901 (Gastric)MTT0.36[3]
A549 (Lung)MTT0.86[3]
HT-1080 (Fibrosarcoma)MTT0.45[3]
4-(4-hydroxyphenyl)-thiazole derivative (Compound 4c)MCF-7 (Breast)MTT2.57[4]
HepG2 (Liver)MTT7.26[4]
2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w)HCT-116 (Colorectal)SRB1.5[5]
4-(4-bromophenyl)-thiazole-2-amine derivative (p2)MCF-7 (Breast)SRB10.5[6][7]
Thiazole-2-acetamide derivative (10a)Tubulin PolymerizationN/A2.69[8]
Cancer Cell Lines (Avg)N/A6.0[8]
2-(2-fluorophenylamino)-5-(aryl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)MTT70 - 170[9]
2-(2-trifluoromethylphenylamino)-5-(aryl)-1,3,4-thiadiazoleMCF-7 (Breast)MTT49.6[10]

Note: The chemical structures in the cited literature are analogs and derivatives of the core topic structure. The data demonstrates the general potential of this chemical class.

Experimental Workflow

The screening process for identifying and characterizing the anticancer activity of novel thiazole derivatives follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G Experimental Workflow for Anticancer Drug Screening cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion synthesis Compound Synthesis & Characterization viability Cell Viability Assay (e.g., MTT, SRB) synthesis->viability Treat multiple cancer cell lines ic50 Determine IC50 Values viability->ic50 Dose-response curve apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select potent compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle protein Protein Expression (Western Blot) apoptosis->protein Investigate key proteins pathway Identify Signaling Pathways apoptosis->pathway Synthesize data cell_cycle->protein cell_cycle->pathway Synthesize data protein->pathway Synthesize data target Target Engagement (e.g., Kinase Assay) target->pathway Synthesize data conclusion Lead Compound Identification pathway->conclusion

A flowchart of the anticancer screening process.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[4][11]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells (red fluorescence).[4]

Materials:

  • 6-well cell culture plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Protocol 3: Cell Cycle Analysis

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence. This helps determine if the compound induces cell cycle arrest at a specific phase.[4][12]

Materials:

  • 6-well cell culture plates

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the thiazole derivative for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The data is presented as a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Postulated Mechanism of Action & Signaling Pathway

Based on studies of this compound and structurally similar derivatives, several potential mechanisms of action have been proposed. These compounds may exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key pro-survival signaling pathways or structural proteins.[1][3][4][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus compound This compound Derivatives VEGFR2 VEGFR-2 compound->VEGFR2 Inhibits Tubulin Tubulin compound->Tubulin Inhibits Polymerization Akt Akt Pathway compound->Akt Inhibits Bcl2 Bcl-2 compound->Bcl2 Downregulates VEGFR2->Akt Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycle Cell Cycle Progression Microtubules->CellCycle Required for M-phase Akt->CellCycle Promotes Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax Bax/Bak Bax->Mitochondrion Activates Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CellCycle->Apoptosis Arrest leads to

Potential signaling pathways affected by the derivatives.

Key Plausible Mechanisms:

  • Induction of Apoptosis: Many thiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[1][13] This involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3.[1][8]

  • Inhibition of Pro-Survival Pathways: These compounds may inhibit key kinases crucial for cancer cell survival and proliferation, such as VEGFR-2, which is involved in angiogenesis, and the PI3K/Akt pathway.[1][4]

  • Tubulin Polymerization Inhibition: Some derivatives function as tubulin polymerization inhibitors, binding to the colchicine site.[8] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Cell Cycle Arrest: The compounds can cause cell cycle arrest at various phases, including pre-G1 or S phase, preventing cancer cells from dividing and proliferating.[4][12]

References

Application Notes and Protocols for Antimicrobial Assays of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. The following sections detail the protocols for established antimicrobial susceptibility testing methods, present data in a structured format for clarity, and include visualizations to illustrate experimental workflows and potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Thiazole derivatives, particularly 2-aminothiazoles, represent a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The compound this compound belongs to this class and warrants thorough investigation of its antimicrobial potential. This document outlines the standardized methods for determining its efficacy against a panel of clinically relevant microorganisms.

Key Antimicrobial Assays

The preliminary assessment of an antimicrobial agent's efficacy is typically determined through a series of in vitro assays. The most common methods are the Kirby-Bauer disk diffusion assay for initial screening and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the sensitivity of a microorganism to an antimicrobial agent.[6][7][8] It is a valuable initial screening tool.

Principle

A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk.[6][7] The size of this zone is indicative of the compound's relative effectiveness.

Experimental Protocol

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension.[8][10] Remove excess liquid by pressing the swab against the inside of the tube.[6][8] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[6][8]

  • Application of Disks: Aseptically place a sterile 6-mm filter paper disk impregnated with a known concentration of this compound onto the inoculated agar surface.[6] Gently press the disk to ensure complete contact with the agar.[8]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[10] The diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9][11]

Principle

A standardized inoculum of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[9][11] After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound that prevents visible growth.[9]

Experimental Protocol

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[9]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC: Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[9] This can be confirmed by reading the optical density at 600 nm with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle

Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto a fresh agar plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Experimental Protocol

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that shows no bacterial growth or a significant reduction in CFU/mL compared to the initial inoculum.

Data Presentation

Quantitative data from antimicrobial assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Zone of Inhibition Diameters for Thiazole Derivatives

Microbial StrainCompound A (mm)Compound B (mm)4-(Aryl)-1,3-thiazol-2-amine Derivative (mm)
Staphylococcus aureus182220
Bacillus subtilis202523
Escherichia coli151917
Pseudomonas aeruginosa121614
Candida albicans162018
Aspergillus niger141816

Data is hypothetical and for illustrative purposes, based on typical results for similar compounds.[12][13]

Table 2: Example MIC and MBC Values for Thiazole Derivatives (µg/mL)

Microbial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Bacillus subtilis48
Escherichia coli1632
Pseudomonas aeruginosa3264
Candida albicans816
Aspergillus niger1632

Data is hypothetical and for illustrative purposes, based on typical results for similar compounds.[1][13]

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_disk Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_mbc MBC Determination prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Culture Media (MHA, CAMHB) inoculate_plate Inoculate MHA Plate prep_media->inoculate_plate prep_media->serial_dilution prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->inoculate_plate inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells apply_disk Apply Compound-Impregnated Disk inoculate_plate->apply_disk incubate_disk Incubate Plate apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone serial_dilution->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Plates subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc

Caption: Workflow for antimicrobial susceptibility testing.

signaling_pathway cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell compound This compound murb MurB Enzyme (Cell Wall Synthesis) compound->murb Targets cyp51 CYP51 Enzyme (Ergosterol Synthesis) compound->cyp51 Targets cell_wall Peptidoglycan Synthesis murb->cell_wall Inhibition bacterial_death Bacterial Cell Death cell_wall->bacterial_death Disruption ergosterol Ergosterol Synthesis cyp51->ergosterol Inhibition fungal_death Fungal Cell Death ergosterol->fungal_death Disruption

Caption: Potential mechanisms of antimicrobial action.

Potential Mechanism of Action

While the precise mechanism of action for this compound requires further investigation, related 2-aminothiazole derivatives have been shown to exert their antimicrobial effects by targeting essential microbial enzymes. In bacteria, a potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[14][15] Inhibition of this enzyme would disrupt cell wall integrity and lead to cell death. In fungi, 2-aminothiazoles may inhibit CYP51 (lanosterol 14α-demethylase), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15] Disruption of ergosterol synthesis compromises membrane integrity, resulting in fungal cell death.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the specific molecular targets of this compound.

References

Application Notes and Protocols for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the 2-aminothiazole scaffold as a core component of numerous kinase inhibitors. However, specific data on the kinase inhibitory activity, target profile, and cellular effects of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine is not available in the public domain as of the latest literature search. The following application notes and protocols are therefore presented as a representative guide for the investigation of this compound as a potential kinase inhibitor, based on the activities of structurally related 2-aminothiazole derivatives. All experimental parameters and findings should be determined empirically.

Introduction

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, forming the backbone of several approved and clinical-stage kinase inhibitors, including the pan-Src inhibitor Dasatinib.[1] Derivatives of 4-aryl-thiazol-2-amine have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Rho-associated kinase (ROCK), implicating them in the modulation of key cellular signaling pathways involved in cell proliferation, differentiation, and motility.[2][3]

This document provides a framework for researchers to explore the potential of this compound as a kinase inhibitor. It outlines hypothetical applications, potential target pathways, and detailed protocols for its characterization.

Hypothesized Mechanism of Action

Based on the known targets of similar 4-aryl-thiazol-2-amine compounds, it is hypothesized that this compound may act as an ATP-competitive inhibitor of protein tyrosine kinases. The aminothiazole core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors. The 2-fluorophenyl group at the 4-position of the thiazole ring likely occupies the hydrophobic pocket adjacent to the ATP-binding site, contributing to binding affinity and selectivity. A plausible target for this compound could be the EGFR signaling pathway, which is frequently dysregulated in various cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-(2-Fluorophenyl)- 1,3-thiazol-2-amine Inhibitor->EGFR Inhibits Kinase_Assay_Workflow A Prepare serial dilution of This compound B Add inhibitor and kinase to 384-well plate A->B C Pre-incubate for 15 min B->C D Initiate reaction with ATP/Substrate mixture C->D E Incubate at 30°C for 60 min D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and generate luminescence F->G H Read luminescence on plate reader G->H I Calculate IC50 H->I Western_Blot_Workflow A Cell Culture & Treatment (Serum Starve, Inhibit, Stimulate) B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D Western Transfer (to PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pEGFR) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Data Analysis (Band Densitometry) H->I

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many compounds featuring the thiazole scaffold have been investigated for their potential as anticancer agents, demonstrating the ability to induce cell death in various cancer cell lines.[2][3][4] The subject of these application notes, 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, is a member of this promising class of molecules.

The cytotoxic potential of thiazole derivatives is often attributed to their capacity to trigger apoptosis, or programmed cell death, through various cellular mechanisms.[5] These can include the disruption of mitochondrial function, the activation of caspases (key executioner enzymes in apoptosis), and the modulation of critical cell signaling pathways.[5] Therefore, a thorough in vitro evaluation of the cytotoxic effects of novel thiazole compounds like this compound is a critical step in the drug discovery and development process.

These application notes provide a comprehensive guide to employing a panel of robust, cell-based assays to characterize the cytotoxic profile of this compound. Detailed protocols for three fundamental assays are presented: the MTT assay to assess metabolic activity and cell viability, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and the Caspase-Glo® 3/7 assay to measure a key hallmark of apoptosis.

Data Presentation

The following tables are structured to enable a clear and concise presentation of quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Relative to Vehicle Control)IC₅₀ (µM)
0 (Vehicle Control)100\multirow{6}{*}{[Calculated Value]}
[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
[Concentration 4][Value]
[Concentration 5][Value]

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (Relative to Maximum Lysis Control)EC₅₀ (µM)
0 (Vehicle Control)[Value]\multirow{6}{*}{[Calculated Value]}
[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
[Concentration 4][Value]
[Concentration 5][Value]

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (Relative to Vehicle Control)
0 (Vehicle Control)1.0
[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Staurosporine (Positive Control)[Value]

Experimental Protocols & Workflows

A general workflow for assessing the cytotoxicity of a test compound is outlined below.

G CellCulture 1. Cell Culture (e.g., MCF-7, A549) CompoundPrep 2. Compound Preparation (Serial Dilutions) CellSeeding 3. Cell Seeding (96-well plates) CellCulture->CellSeeding Treatment 4. Compound Treatment (24-72 hours) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Perform Assay LDH LDH Assay (Membrane Integrity) Treatment->LDH Perform Assay Caspase Caspase-Glo® 3/7 (Apoptosis) Treatment->Caspase Perform Assay DataAcquisition 5. Data Acquisition (Plate Reader) MTT->DataAcquisition LDH->DataAcquisition Caspase->DataAcquisition Analysis 6. Data Analysis (IC₅₀/EC₅₀ Calculation) DataAcquisition->Analysis Conclusion 7. Conclusion Analysis->Conclusion

Figure 1: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11]

Materials:

  • LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Cells treated with this compound as described in the MTT protocol.

  • Lysis buffer (often 10X, provided in the kit) for maximum LDH release control.

  • Microplate reader

Procedure:

  • Prepare Controls: On the same plate as the treated cells, prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes prior to the assay.

    • Medium background: Culture medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cells treated with this compound as described in the MTT protocol.

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as previously described. Include positive (e.g., staurosporine) and negative controls.[5]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's protocol.

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[5]

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[5]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Potential Signaling Pathway for Thiazole-Induced Cytotoxicity

Thiazole derivatives have been reported to induce cytotoxicity through various signaling pathways, often culminating in apoptosis. A plausible pathway is depicted below, illustrating the induction of the intrinsic apoptotic pathway.

G cluster_pathway Potential Apoptotic Signaling Pathway Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondrial Stress CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp37 Active Caspase-3/7 ActiveCasp9->ActiveCasp37 Cleaves & Activates Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis Executes

Figure 2: A potential signaling pathway for thiazole-induced apoptosis.

References

Application Notes and Protocols for In Vivo Studies of 4-Aryl-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: In Vivo Studies Using 4-(2-Fluorophenyl)-1,3-thiazol-2-amine in Animal Models

Disclaimer: Extensive literature searches did not yield specific in vivo studies for the compound this compound. The following application notes and protocols are based on closely related and structurally similar compounds, specifically 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have been evaluated for their anti-inflammatory and analgesic properties in animal models. This information is intended to serve as a representative guide for designing and conducting in vivo studies with this class of compounds.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. This document provides detailed protocols and data presentation for in vivo studies of 4-aryl-1,3-thiazol-2-amine derivatives, using insights from studies on compounds with similar structural motifs to this compound. The methodologies outlined below are based on established animal models for assessing anti-inflammatory and analgesic efficacy.

Preclinical In Vivo Efficacy Assessment

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol:

  • Animal Model: Albino mice weighing 25-30 g are used. Animals are housed in standard conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Group I (Negative Control): Administered 1% DMSO in saline (10 mL/kg body weight).

    • Group II (Positive Control): Administered a standard anti-inflammatory drug, such as Aspirin (100 mg/kg body weight).

    • Group III-V (Test Groups): Administered the test compounds at varying doses (e.g., 5, 10, and 20 mg/kg body weight) dissolved in 1% DMSO.

  • Procedure:

    • The test compounds or control vehicles are administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), inflammation is induced by a sub-plantar injection of 0.05 mL of 1% carrageenan solution in saline into the right hind paw of each mouse.

    • The paw volume is measured immediately before and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where:

    • V_c = Average increase in paw volume in the control group.

    • V_t = Average increase in paw volume in the treated group.

Data Presentation:

The following table summarizes representative data for two active compounds, 5d and 5e, from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[1]

Table 1: Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model [1]

Treatment GroupDose (mg/kg)% Inhibition of Edema (Mean ± SEM)
Compound 5d 555.34 ± 1.12
1058.56 ± 1.52
2061.64 ± 1.10
Compound 5e 5Data not specified
10Data not specified
20Data not specified
Aspirin (Standard) 100Data not specified
Control (1% DMSO) -0

Note: Specific percentage inhibition values for all time points and for compound 5e were not fully detailed in the source material, but it was noted that compound 5e demonstrated the greatest anti-inflammatory activity.[1]

Experimental Workflow Diagram:

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Inflammation Induction and Measurement cluster_3 Data Analysis Acclimatization Acclimatization of Mice Grouping Grouping of Animals Acclimatization->Grouping Dosing_Control Control Group Dosing (Vehicle) Grouping->Dosing_Control Dosing_Standard Standard Group Dosing (Aspirin) Grouping->Dosing_Standard Dosing_Test Test Group Dosing (Thiazole Derivatives) Grouping->Dosing_Test Carrageenan_Injection Sub-plantar Carrageenan Injection Dosing_Test->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (0-5 hours) Carrageenan_Injection->Paw_Measurement Calculation Calculate % Inhibition of Edema Paw_Measurement->Calculation Comparison Compare with Control and Standard Calculation->Comparison

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Analgesic Activity: Hot Plate Method

This method is used to assess the central analgesic activity of a compound.

Experimental Protocol:

  • Animal Model: Mice are used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The animals are placed on the hot plate, and the time until they exhibit a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction time.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are pre-tested, and only those with a reaction time of less than 15 seconds are selected.

    • The selected animals are then administered the test compound, a standard analgesic (e.g., morphine), or a vehicle.

    • The reaction time is measured again at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time is considered an analgesic effect. The percentage increase in latency is calculated.

Note: While the hot plate method was mentioned as being used for analgesic studies of related compounds, specific quantitative data was not provided in the search results.[1]

Mechanism of Action: Inhibition of COX/LOX Pathways

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1]

Signaling Pathway Diagram:

G cluster_0 Inflammatory Cascade cluster_1 COX Pathway cluster_2 LOX Pathway cluster_3 Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole 4-Aryl-1,3-thiazol-2-amine Derivatives Thiazole->COX2 Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of COX-2 and 5-LOX Pathways by Thiazole Derivatives.

Safety and Toxicology

Preliminary safety assessments are a critical component of in vivo studies.

Acute Toxicity Study:

  • Animal Model: Mice are typically used.

  • Procedure:

    • Animals are divided into groups and administered increasing doses of the test compound.

    • The animals are observed for a set period (e.g., 24-72 hours) for any signs of toxicity or mortality.

    • The LD50 (lethal dose, 50%) can be determined.

Note: The referenced study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives mentioned that the compounds proved to be safe in experimental animals, but specific toxicology data was not provided.[1]

Conclusion and Future Directions

While direct in vivo data for this compound is not currently available in the public domain, the protocols and findings from studies on structurally similar compounds provide a strong foundation for future research. The anti-inflammatory and analgesic activities demonstrated by related thiazole derivatives suggest that this compound may also possess therapeutic potential.

Future in vivo studies should aim to:

  • Evaluate the efficacy of this compound in various animal models of inflammation and pain.

  • Determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Conduct comprehensive toxicology studies to establish its safety profile.

  • Elucidate its precise mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting high-throughput screening (HTS) campaigns with 2-aminothiazole libraries. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines detailed methodologies for identifying novel drug candidates by screening these libraries against various biological targets, with a particular focus on kinase inhibition.

High-throughput screening is a critical component of modern drug discovery, allowing for the rapid evaluation of large collections of chemical compounds to identify "hits" with desired biological activity.[3][4] The protocols and data presented herein are representative of a typical HTS campaign for identifying and characterizing 2-aminothiazole-based compounds.

Data Presentation: Efficacy of 2-Aminothiazole Derivatives

The following tables summarize quantitative data for the biological activity of selected 2-aminothiazole derivatives from various screening campaigns. This data is crucial for determining the potency and selectivity of potential drug candidates.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Aminothiazole Compounds

Compound IDTarget KinaseAssay TypeIC50 (nM)Cellular Activity (µM)Reference
DasatinibSrc Family KinasesBiochemical<10.011 (K562 cells)[5]
Compound 16bCDK2Biochemical1-10Not Reported[2]
Compound 71bSphK1Biochemical30.36 (WM266-4 cells)[2]
Compound 71bSphK2Biochemical400.36 (WM266-4 cells)[2]

Table 2: Anticancer Activity of 2-Aminothiazole Derivatives (Cell-Based Assays)

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 20H1299 (Lung Cancer)MTT Assay4.89[2]
Compound 20SHG-44 (Glioma)MTT Assay4.03[2]
Compound 28HT29 (Colon Cancer)Not Specified0.63[2]
Compound 21K562 (Leukemia)Not Specified16.3[2]

Table 3: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDOrganismAssay TypeMIC (µg/mL)
Derivative AStaphylococcus aureusBroth Microdilution8
Derivative BEscherichia coliBroth Microdilution16
Derivative CCandida albicansBroth Microdilution4

Experimental Protocols

Detailed methodologies for key experiments in a typical HTS campaign for 2-aminothiazole libraries are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., CDK2)

Objective: To identify inhibitors of a specific kinase (e.g., Cyclin-Dependent Kinase 2) from a 2-aminothiazole library using a biochemical assay.

Materials:

  • 2-Aminothiazole compound library (typically 10 mM in DMSO)

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 protein (substrate)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)

  • 384-well assay plates (low-volume, white or black depending on detection method)

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).[3]

  • Negative Control: DMSO vehicle only.[3]

Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, positive control, and negative control to the wells of a 384-well assay plate.[3]

  • Enzyme Addition: Add the kinase solution (e.g., 5 µL) to all wells using a robotic liquid handler.[3]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.[3]

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., luminometer or fluorescence reader).

Protocol 2: Cell-Based Antiproliferative Assay (e.g., MTT Assay)

Objective: To evaluate the cytotoxic or antiproliferative effects of 2-aminothiazole compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HT29)[2]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 2-Aminothiazole compound library (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin)

  • Negative Control: DMSO vehicle only

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compounds and control compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway Diagram

G Generic Kinase Signaling Cascade cluster_0 Generic Kinase Signaling Cascade Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Kinase C Kinase C Kinase B->Kinase C Phosphorylates Transcription Factor Transcription Factor Kinase C->Transcription Factor Activates Cellular Response Cellular Response Transcription Factor->Cellular Response Leads to

Caption: A generic kinase signaling cascade, a common target for 2-aminothiazole inhibitors.

Experimental Workflow Diagram

HTS_Workflow High-Throughput Screening Workflow cluster_1 Screening Phase Library of 2-Aminothiazoles Library of 2-Aminothiazoles Primary Screen (Single Concentration) Primary Screen (Single Concentration) Library of 2-Aminothiazoles->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Confirmation Screen (Dose-Response) Confirmation Screen (Dose-Response) Hit Identification->Confirmation Screen (Dose-Response) Active Confirmed Hits Confirmed Hits Confirmation Screen (Dose-Response)->Confirmed Hits Secondary Assays (e.g., Orthogonal, Selectivity) Secondary Assays (e.g., Orthogonal, Selectivity) Confirmed Hits->Secondary Assays (e.g., Orthogonal, Selectivity) Lead Candidates Lead Candidates Secondary Assays (e.g., Orthogonal, Selectivity)->Lead Candidates

Caption: Automated workflow for a high-throughput kinase inhibition screen.[3]

Logical Relationship Diagram

Logical_Relationship Hit Triage and Validation Logic Primary Hits Primary Hits Dose-Response Confirmation Dose-Response Confirmation Primary Hits->Dose-Response Confirmation Promiscuous Binders/Aggregators Promiscuous Binders/Aggregators Dose-Response Confirmation->Promiscuous Binders/Aggregators Filter out Confirmed Actives Confirmed Actives Dose-Response Confirmation->Confirmed Actives Validate SAR Analysis SAR Analysis Confirmed Actives->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Logical workflow for hit validation and progression in a screening campaign.

References

Application Notes and Protocols for the Quantification of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine in research and drug development settings. The methodologies are based on established analytical techniques for structurally related compounds, offering a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a straightforward approach for the quantification of this compound, suitable for routine analysis and purity assessments.

Experimental Protocol

a. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

b. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

c. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Dissolve the sample containing this compound in DMSO to achieve a concentration within the calibration range. Dilute with the initial mobile phase if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then re-equilibrate at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Presentation

Table 1: Summary of Expected Quantitative Performance for HPLC-UV Method

ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Reference Standard s2 Prepare Stock Solution (1 mg/mL in DMSO) s1->s2 s3 Prepare Working Standards (1-100 µg/mL) s2->s3 h2 Inject Sample/Standard (10 µL) s3->h2 s4 Dissolve and Filter Sample s4->h2 h1 Equilibrate C18 Column h1->h2 h3 Gradient Elution (1.0 mL/min) h2->h3 h4 UV Detection (254 nm) h3->h4 d1 Integrate Peak Area h4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS/MS method is recommended.

Experimental Protocol

a. Reagents and Materials:

  • Same as HPLC-UV method.

b. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

c. Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, ensuring final concentrations are appropriate for the higher sensitivity of the LC-MS/MS system (e.g., ng/mL range).

d. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 5 minutes, then re-equilibrate at 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the reference standard. A hypothetical transition could be m/z 195 -> 135.
Collision Energy To be optimized for the specific MRM transition.
Source Temperature 500 °C
Data Presentation

Table 2: Summary of Expected Quantitative Performance for LC-MS/MS Method

ParameterExpected Range
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weigh Reference Standard s2 Prepare Stock Solution s1->s2 s3 Prepare Working Standards (ng/mL range) s2->s3 l2 Inject Sample/Standard (5 µL) s3->l2 s4 Prepare and Filter Sample s4->l2 l1 Equilibrate UHPLC Column l1->l2 l3 Gradient Elution (0.4 mL/min) l2->l3 l4 ESI+ Ionization l3->l4 l5 MRM Detection l4->l5 d1 Integrate MRM Peak Area l5->d1 d2 Construct Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

LC-MS/MS Experimental Workflow

Application Notes & Protocols: Formulation of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a small molecule belonging to the aminothiazole class of compounds, which have garnered significant interest in drug discovery due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] A critical challenge in the preclinical evaluation of this and similar compounds is their characteristically low aqueous solubility, which can hinder the assessment of their true biological potential in both in vitro and in vivo models.[4][5] This document provides detailed protocols for the formulation of this compound to enhance its solubility and bioavailability for biological studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are essential for developing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₉H₇FN₂SPubChem
Molecular Weight 194.23 g/mol [6][7]
Appearance White to light yellow solid[8][9]
Melting Point 102-124 °C (range for isomers)[8][9]
pKa (Predicted) 4.18 ± 0.10[9]
Solubility (4-fluoro isomer) >29.1 µg/mL (at pH 7.4)[6]

Formulation Strategies for Preclinical Studies

Given the predicted low aqueous solubility, several formulation approaches can be employed to enable effective biological testing. The choice of formulation will depend on the specific requirements of the study (e.g., in vitro vs. in vivo), the desired concentration, and the route of administration.

Common strategies for poorly soluble drugs include the use of co-solvents, surfactants, and complexing agents.[4][10][11][12] For early-stage in vitro studies, a simple solution in an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution in an aqueous medium is often sufficient. For in vivo studies, more complex formulations may be necessary to ensure adequate exposure and tolerability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common practice for initial in vitro screening of compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Formulation of a Co-Solvent System for In Vivo (Oral) Administration

This protocol provides a method for preparing a co-solvent formulation suitable for oral gavage in animal models. This formulation aims to keep the compound in solution upon administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the required dose and final concentration of the dosing solution.

  • Weigh the necessary amount of this compound and place it in a sterile conical tube.

  • Add a small volume of DMSO (e.g., 10% of the final volume) and vortex until the compound is completely dissolved.

  • Add PEG400 (e.g., 30% of the final volume) and vortex thoroughly to create a homogenous solution.

  • Slowly add the saline or water (e.g., 60% of the final volume) to the mixture while vortexing.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • Prepare the formulation fresh on the day of dosing.

Example Co-Solvent Formulation:

ComponentPercentage (v/v)
DMSO10%
PEG40030%
Saline60%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a formulation of this compound for biological testing.

G cluster_prep Preparation cluster_qc Quality Control cluster_application Application weigh Weigh Compound dissolve Dissolve in Vehicle weigh->dissolve mix Vortex/Sonicate dissolve->mix inspect Visual Inspection mix->inspect invitro In Vitro Assay inspect->invitro invivo In Vivo Dosing inspect->invivo

Caption: Formulation workflow for this compound.

Hypothetical Signaling Pathway

Aminothiazole derivatives have been investigated for their potential to modulate various signaling pathways involved in cancer and inflammation. The diagram below illustrates a hypothetical pathway where this compound acts as an inhibitor of a key kinase.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Compound This compound Compound->KinaseA

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The successful formulation of poorly soluble compounds like this compound is a prerequisite for obtaining reliable and reproducible data in biological studies. The protocols and information provided herein offer a starting point for researchers to develop suitable formulations for their specific experimental needs. It is recommended to perform initial formulation screening and stability tests to identify the optimal vehicle for the intended application.

References

Application Notes and Protocols for Efficacy Testing of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for evaluating the therapeutic efficacy of the novel compound, 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. Based on the chemical structure and the known biological activities of similar thiazole derivatives, it is hypothesized that this compound possesses anti-inflammatory and anti-cancer properties.[1][2][3][4][5][6][7][8][9][10][11][12] The proposed mechanism of action involves the modulation of key inflammatory and oncogenic signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15][16][17][18][19][20][21]

These protocols outline a systematic approach to test these hypotheses through a series of in vitro and in vivo experiments, providing a comprehensive assessment of the compound's potential as a therapeutic agent.

Hypothesized Signaling Pathways

The NF-κB and MAPK signaling cascades are crucial regulators of cellular processes, including inflammation, cell proliferation, and survival.[13][14][16] Dysregulation of these pathways is a hallmark of many inflammatory diseases and cancers.[13][14][16] We hypothesize that this compound exerts its therapeutic effects by inhibiting these pathways.

G cluster_nfkb NF-kB Signaling Pathway cluster_mapk MAPK Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK Compound Compound Compound->IKK inhibits Compound->MAPKKK inhibits Pathway_Node Pathway_Node Response_Node Response_Node IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes activates transcription of MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Proliferation_Genes Proliferation_Genes Transcription_Factors->Proliferation_Genes activates transcription of

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways.

In Vitro Efficacy Assessment

The initial evaluation of this compound will be performed using cell-based assays to determine its cytotoxic and anti-inflammatory potential.

G Process Process Assay Assay Analysis Analysis End End Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Dose-response Cytotoxicity_Assay Cytotoxicity_Assay Compound_Treatment->Cytotoxicity_Assay MTT Assay IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination Data Analysis Efficacy_Conclusion Efficacy_Conclusion IC50_Determination->Efficacy_Conclusion LPS_Stimulation LPS_Stimulation Supernatant_Collection Supernatant_Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell_Lysis LPS_Stimulation->Cell_Lysis Start Start Macrophage_Culture Macrophage_Culture Start->Macrophage_Culture e.g., RAW 264.7 Compound_Treatment_Pre Compound_Treatment_Pre Macrophage_Culture->Compound_Treatment_Pre Pre-treatment Compound_Treatment_Pre->LPS_Stimulation ELISA ELISA Supernatant_Collection->ELISA TNF-a, IL-6 Cytokine_Quantification Cytokine_Quantification ELISA->Cytokine_Quantification Cytokine_Quantification->Efficacy_Conclusion Western_Blot Western_Blot Cell_Lysis->Western_Blot p-p65, p-p38 Protein_Expression_Analysis Protein_Expression_Analysis Western_Blot->Protein_Expression_Analysis Protein_Expression_Analysis->Efficacy_Conclusion

Caption: In vitro experimental workflow.

Data Presentation: In Vitro Studies

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ (µM) after 48h
MCF-7Human Breast Cancer
A549Human Lung Cancer
HCT116Human Colon Cancer
HEK293Normal Human Kidney

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
Compound + LPS1
Compound + LPS10
Compound + LPS50
Experimental Protocols: In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.[22][23]

  • Materials:

    • Cancer and normal cell lines

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

This protocol measures the concentration of secreted cytokines in cell culture supernatants.[24][25][26][27][28]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • ELISA kits for TNF-α and IL-6

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells as described in the ELISA protocol (section 3.2.2).

    • Lyse the cells and determine the protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Efficacy Assessment

To validate the in vitro findings, the efficacy of this compound will be tested in established animal models of inflammation and cancer.

G cluster_inflammation Anti-inflammatory Model cluster_cancer Anti-cancer Model Process Process Model Model Analysis Analysis End End Start_Inflammation Select Rats Compound_Admin_Inflammation Compound_Admin_Inflammation Start_Inflammation->Compound_Admin_Inflammation Oral gavage Carrageenan_Injection Carrageenan_Injection Compound_Admin_Inflammation->Carrageenan_Injection Induce edema Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Plethysmometer Data_Analysis_Inflammation Data_Analysis_Inflammation Paw_Volume_Measurement->Data_Analysis_Inflammation Calculate % inhibition Efficacy_Conclusion_Inflammation Efficacy_Conclusion_Inflammation Data_Analysis_Inflammation->Efficacy_Conclusion_Inflammation Start_Cancer Select Mice Tumor_Cell_Implantation Tumor_Cell_Implantation Start_Cancer->Tumor_Cell_Implantation Subcutaneous Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Compound_Admin_Cancer Compound_Admin_Cancer Tumor_Growth_Monitoring->Compound_Admin_Cancer When tumors reach ~100 mm³ Tumor_Volume_Measurement Tumor_Volume_Measurement Compound_Admin_Cancer->Tumor_Volume_Measurement Calipers Data_Analysis_Cancer Data_Analysis_Cancer Tumor_Volume_Measurement->Data_Analysis_Cancer Tumor growth inhibition Tumor_Excision Tumor_Excision Data_Analysis_Cancer->Tumor_Excision IHC_Analysis IHC_Analysis Tumor_Excision->IHC_Analysis Biomarker analysis Efficacy_Conclusion_Cancer Efficacy_Conclusion_Cancer IHC_Analysis->Efficacy_Conclusion_Cancer

Caption: In vivo experimental workflow.

Data Presentation: In Vivo Studies

Table 3: Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Compound10
Compound50
Indomethacin10

Table 4: Anti-tumor Efficacy of this compound in a Human Tumor Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-0
Compound25
Compound100
Positive Control-
Experimental Protocols: In Vivo Assays

This is a standard model for evaluating acute anti-inflammatory activity.[29][30][31][32][33]

  • Materials:

    • Male Wistar rats (180-200 g)

    • Carrageenan solution (1% w/v in saline)

    • Plethysmometer

    • Indomethacin (positive control)

  • Procedure:

    • Acclimatize animals for at least one week.

    • Group the animals and administer the test compound or vehicle orally.

    • One hour after treatment, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

This model assesses the anti-tumor activity of the compound on human tumors grown in immunodeficient mice.[34][35][36][37][38]

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)

    • Human cancer cell line (e.g., A549)

    • Matrigel

    • Calipers

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

    • Monitor tumor growth until the tumors reach an average volume of 100-150 mm³.

    • Randomize the mice into treatment groups.

    • Administer the test compound, vehicle, or a positive control drug daily for 21 days.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Calculate the percentage of tumor growth inhibition.

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.[39][40][41][42][43]

  • Materials:

    • Formalin-fixed, paraffin-embedded tumor sections

    • Primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis)

    • HRP-conjugated secondary antibody

    • DAB substrate kit

    • Hematoxylin

  • Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the epitopes.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate the sections with the primary antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate and counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Analyze the slides under a microscope and quantify the staining.

Conclusion

The experimental design detailed in these application notes and protocols provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will elucidate the compound's potential anti-inflammatory and anti-cancer efficacy and provide insights into its mechanism of action, thereby guiding its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Troubleshooting 4-(2-Fluorophenyl)-1,3-thiazol-2-amine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with thiourea. The reaction is typically high-yielding and straightforward to perform.[1][4]

Q2: What are the expected starting materials and the general reaction scheme?

The synthesis involves the reaction between an α-haloketone and a thioamide.[2] For this compound, the specific reactants are:

  • α-haloketone: 2-bromo-1-(2-fluorophenyl)ethan-1-one

  • Thioamide: Thiourea

The general reaction scheme is a cyclocondensation reaction that results in the formation of the thiazole ring.

Q3: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.

  • Sub-optimal reaction conditions: The choice of solvent and temperature can significantly impact the yield. Ethanol or methanol are commonly used solvents.[1]

  • Impure starting materials: The purity of 2-bromo-1-(2-fluorophenyl)ethan-1-one and thiourea is crucial. Impurities can lead to side reactions.

  • Side reactions: The formation of byproducts can consume the starting materials, thus lowering the yield of the desired product.

  • Product loss during workup: The product might be lost during the extraction or purification steps. The product is often precipitated from the reaction mixture upon neutralization.[1][4]

Q4: I am observing an unexpected byproduct in my final product. What could it be?

While the Hantzsch synthesis is generally clean, side reactions can occur. A common type of side reaction in related syntheses involves the formation of alternative heterocyclic systems or dimers, although this is less common for this specific reaction. More likely, you are observing unreacted starting materials or intermediates. A potential, though less common, side product could be a bis(4-(2-fluorophenyl)thiazol-2-yl)amine, formed from the reaction of the product with an intermediate.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis.

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
TLC analysis shows mostly unreacted starting materials.1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Inactive catalyst (if used).1. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., ethanol). 2. Extend the reaction time and monitor progress by TLC. 3. If using a catalyst, ensure it is fresh and active.
A solid precipitates, but it is not the desired product.1. Incorrect pH during workup. 2. Precipitation of unreacted thiourea or its salt.1. Ensure the reaction mixture is neutralized (e.g., with sodium carbonate solution) to precipitate the free base of the aminothiazole.[1] 2. Wash the precipitate thoroughly with water to remove any soluble inorganic salts or excess thiourea.
Problem 2: Product Contamination and Impurities
Symptom Possible Cause Suggested Solution
NMR spectrum shows peaks corresponding to starting materials.Incomplete reaction or insufficient purification.1. Extend the reaction time or increase the temperature. 2. Recrystallize the crude product from a suitable solvent like ethanol.
Mass spectrometry indicates a compound with a higher molecular weight than the product.Formation of a dimeric byproduct.Optimize the stoichiometry of the reactants. Using a slight excess of thiourea is common practice to ensure the full conversion of the α-haloketone.[4]
The product has a persistent color.Presence of colored impurities, possibly from the degradation of starting materials or side reactions.1. Treat the crude product with activated charcoal during recrystallization. 2. Consider column chromatography for purification if recrystallization is ineffective.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these are representative values and may vary based on specific experimental conditions.

ParameterValueReference
Reactant Ratio 1:1.5 (α-haloketone:thiourea)[4]
Solvent Ethanol or Methanol[1]
Temperature Reflux (approx. 78 °C for ethanol)[1]
Reaction Time 30 minutes - 4 hours[1][5]
Expected Yield >90% (for similar syntheses)[4]
Purity (after precipitation) >95%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in ethanol.

  • Add thiourea (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium carbonate with stirring until the solution is neutral or slightly basic.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven. For higher purity, the product can be recrystallized from ethanol.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexane).

  • Spot a small amount of the reaction mixture onto a TLC plate alongside the starting materials as references.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the α-haloketone has disappeared.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-bromo-1-(2-fluorophenyl)ethan-1-one C Dissolve in Ethanol A->C B Thiourea B->C D Reflux C->D E Monitor by TLC D->E F Neutralize with Na2CO3 E->F G Precipitation F->G H Filtration G->H I Drying H->I J Final Product: This compound I->J Troubleshooting_Logic Start Start Synthesis Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Product Impure? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Unreacted_SM Unreacted Starting Material? Check_Purity->Unreacted_SM Yes End Pure Product Check_Purity->End No Workup_Loss Product Loss during Workup? Incomplete_Reaction->Workup_Loss No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Workup Optimize Neutralization/Filtration Workup_Loss->Optimize_Workup Yes Increase_Time_Temp->Check_Yield Optimize_Workup->Check_Yield Side_Product Side Product Formation? Unreacted_SM->Side_Product No Recrystallize Recrystallize Product Unreacted_SM->Recrystallize Yes Column_Chromatography Consider Column Chromatography Side_Product->Column_Chromatography Yes Recrystallize->Check_Purity Column_Chromatography->Check_Purity Reaction_Mechanism Reactants 2-bromo-1-(2-fluorophenyl)ethan-1-one + Thiourea Intermediate1 S-alkylation Intermediate Reactants->Intermediate1 SN2 attack Intermediate2 Cyclization (Hemiaminal formation) Intermediate1->Intermediate2 Intramolecular Nucleophilic attack Intermediate3 Dehydration Intermediate2->Intermediate3 -H2O Product This compound Intermediate3->Product Tautomerization

References

Technical Support Center: Optimizing 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminothiazole and its derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my reaction yield of 2-aminothiazole consistently low or non-existent?

A1: Low or no product yield is a frequent challenge in 2-aminothiazole synthesis, often attributable to several factors:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role. While ethanol is a common solvent, others like methanol or even solvent-free conditions can sometimes provide better yields. The reaction often requires heating (reflux) to proceed efficiently.[1]

  • Ineffective Catalysis: The Hantzsch thiazole synthesis can be slow without a catalyst. The addition of an acid or base catalyst can significantly improve the reaction rate and yield.[1]

  • Poor Quality of Starting Materials: The purity of the α-haloketone and thiourea is critical. Impurities can lead to unwanted side reactions and lower the yield of the desired product.

  • Incorrect Stoichiometry: Ensure that the molar ratios of your reactants are correct. A common practice is to use a slight excess of thiourea.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common issue. Here are some potential causes and solutions:

  • Side Reactions: Over-reaction or polymerization of the starting materials or product can occur, especially at high temperatures or with prolonged reaction times. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.

  • Incorrect pH: The pH of the reaction mixture can influence the formation of side products. In some cases, acidic conditions have been shown to improve the regioselectivity of the Hantzsch synthesis.[1]

  • Reactive Functional Groups: If your starting materials contain other reactive functional groups, they may participate in side reactions. It may be necessary to use protecting groups for these functionalities.

Q3: I am having difficulty isolating and purifying my 2-aminothiazole product. What techniques can I use?

A3: Isolation and purification can be challenging due to the properties of 2-aminothiazoles. Consider the following approaches:

  • Precipitation: If the product is a solid, it can often be precipitated by cooling the reaction mixture or by adding a non-solvent.

  • Extraction: If the product is soluble in the reaction solvent, extraction with an appropriate organic solvent after neutralizing the reaction mixture is a common method.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is often necessary.

  • Recrystallization: This is a standard method for purifying solid products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis. This is a condensation reaction between an α-haloketone and a thioamide (like thiourea) to form the thiazole ring.

Q2: Are there more environmentally friendly ("greener") methods for 2-aminothiazole synthesis?

A2: Yes, several greener approaches have been developed to address the drawbacks of traditional methods, such as the use of hazardous solvents and harsh conditions. These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner products.[1]

  • Solvent-Free Reactions: Performing the reaction without a solvent can reduce waste and simplify work-up.

  • Use of Greener Catalysts: Researchers are exploring the use of more environmentally benign and recyclable catalysts.

Q3: How does temperature affect the yield of the 2-aminothiazole synthesis?

A3: Temperature is a critical parameter. Generally, heating is required to drive the reaction to completion. However, excessively high temperatures or prolonged heating can lead to the degradation of reactants or products, resulting in lower yields and the formation of impurities. The optimal temperature depends on the specific reactants and solvent used. For many conventional Hantzsch syntheses, reflux temperatures are employed.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-aminothiazole synthesis.

Table 1: Effect of Solvent on 2-Aminothiazole Synthesis Yield

Entryα-HaloketoneThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetophenoneThioureaTCCAEtOH80592
2AcetophenoneThioureaTCCACH3CN80575
3AcetophenoneThioureaTCCATHF80560
4AcetophenoneThioureaTCCAToluene80545
5AcetophenoneThioureaTCCAH2O80530

Note: Data compiled from a study using trichloroisocyanuric acid (TCCA) as a halogen source.[2] Conditions may vary for other catalyst and substrate systems.

Table 2: Effect of Temperature on 2-Aminothiazole Synthesis Yield

Entryα-HaloketoneThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetophenoneThioureaCa/4-MePy-IL@ZY-Fe3O4EtOH25210
2AcetophenoneThioureaCa/4-MePy-IL@ZY-Fe3O4EtOH50265
3AcetophenoneThioureaCa/4-MePy-IL@ZY-Fe3O4EtOH80292

Note: Data from a study using a specific magnetic nanocatalyst.[2] The optimal temperature may differ with other catalytic systems.

Table 3: Comparison of Different Catalysts for 2-Aminothiazole Synthesis

EntryCatalystα-Haloketone SourceSolventTemperature (°C)TimeYield (%)
1Ca/4-MePy-IL@ZY-Fe3O4Acetophenone + TCCAEtOH8025 minHigh
2Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneEtOH/H2O652-3.5 h79-90
3Montmorillonite-K10Methylcarbonyl + IodineDMSO80Not SpecifiedGood

Note: This table provides a qualitative comparison. Reaction conditions and substrates vary between studies, affecting direct comparability.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous sodium bicarbonate solution to neutralize the acid formed during the reaction.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

Materials:

  • α-Haloketone

  • Thiourea or substituted thiourea

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone (1 equivalent) and thiourea (1.2 equivalents).

  • Add a suitable solvent, such as methanol (e.g., 2 mL for a 1 mmol scale reaction).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 90°C) and pressure for a short duration (typically 10-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product can be collected by filtration and washed with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

TroubleshootingWorkflow start Start: 2-Aminothiazole Synthesis low_yield Problem: Low or No Yield start->low_yield impurities Problem: Impurities Observed (TLC) start->impurities Initial Check isolation_issues Problem: Difficult Isolation/Purification start->isolation_issues Post-Reaction check_conditions Check Reaction Conditions: - Solvent - Temperature - Catalyst low_yield->check_conditions Yield Issue check_reagents Check Starting Materials: - Purity of α-haloketone - Purity of thiourea - Stoichiometry low_yield->check_reagents Yield Issue low_yield->impurities No optimize_conditions Optimize Conditions: - Screen solvents - Vary temperature - Add/change catalyst check_conditions->optimize_conditions purify_reagents Purify/Verify Reagents check_reagents->purify_reagents success Successful Synthesis optimize_conditions->success purify_reagents->success monitor_reaction Monitor Reaction Progress: - Shorter reaction time? - Lower temperature? impurities->monitor_reaction Purity Issue check_ph Adjust pH of Reaction impurities->check_ph Purity Issue protecting_groups Consider Protecting Groups impurities->protecting_groups Purity Issue monitor_reaction->success check_ph->success protecting_groups->success precipitation Try Precipitation: - Cool reaction mixture - Add non-solvent isolation_issues->precipitation Isolation Issue chromatography Use Column Chromatography isolation_issues->chromatography Isolation Issue precipitation->success chromatography->success

Caption: Troubleshooting workflow for 2-aminothiazole synthesis.

References

Technical Support Center: Purification of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product after recrystallization. What are the possible causes and how can I improve the yield?

A: Low recovery after recrystallization is a common issue. Here are several factors that could be contributing to this problem and suggestions for optimization:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvents or solvent mixtures. Common solvents for thiazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water or hexanes.

      • Anti-Solvent Addition: Consider using an anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature, and then slowly add a miscible anti-solvent (in which the product is insoluble) until turbidity is observed. Allow the solution to cool slowly.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Troubleshooting:

      • Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Amount of Solvent: Using an excessive amount of solvent will result in a lower yield as more of the compound will remain dissolved.

    • Troubleshooting:

      • Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling.

  • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.

    • Troubleshooting:

      • Preheat the filtration apparatus (funnel and filter flask) before filtering the hot solution.

Problem 2: Persistent Impurities After Column Chromatography

Q: I am unable to separate a persistent impurity from my target compound using column chromatography. What steps can I take to improve the separation?

A: Achieving good separation in column chromatography depends on optimizing several parameters.[1] Here’s how you can address this issue:

  • Solvent System (Mobile Phase): The polarity of the eluent is critical for effective separation.[1]

    • Troubleshooting:

      • TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC).[1] Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and a significant difference in Rf values between the compound and the impurity.

      • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity by mixing in a more polar solvent.[1] For aminothiazoles, common solvent systems include mixtures of ethyl acetate and hexane or dichloromethane and methanol.[1]

  • Stationary Phase: The choice and preparation of the stationary phase are important.

    • Troubleshooting:

      • Silica Gel Mesh Size: Use a smaller mesh size silica gel (e.g., 230-400 mesh) for higher resolution, although this will result in a slower flow rate.

      • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.[1]

  • Sample Loading: Improper sample loading can lead to poor separation.

    • Troubleshooting:

      • Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column. This often provides better resolution than loading the sample as a concentrated solution.[1]

Problem 3: Oily Product Instead of Crystalline Solid

Q: My final product is an oil and will not crystallize. What could be the reason, and how can I induce crystallization?

A: The formation of an oil instead of a solid can be due to the presence of impurities or residual solvent.

  • Troubleshooting:

    • Purity Check: Ensure the compound is sufficiently pure. An oily product often indicates the presence of impurities that inhibit crystallization. Consider an additional purification step like column chromatography.

    • Solvent Removal: Make sure all residual solvent has been removed under high vacuum.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the oil to induce crystallization.

    • Trituration: Add a small amount of a solvent in which the compound is insoluble (an anti-solvent) and stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include unreacted 2-bromo-1-(2-fluorophenyl)ethan-1-one, unreacted thiourea, and potential byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What is a typical solvent system for purifying this compound by column chromatography?

A2: A common starting point for purifying aminothiazole derivatives is a mixture of a non-polar solvent and a moderately polar solvent.[1] A gradient of ethyl acetate in hexane is often effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate. The optimal system should be determined by TLC analysis.[1]

Q3: How can I monitor the purity of this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient quantity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What are the key safety precautions when handling this compound and the solvents used for its purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The specific hazards of this compound should be reviewed from its Safety Data Sheet (SDS). The organic solvents used for purification are often flammable and may have associated health risks, so their SDSs should also be consulted.

Quantitative Data Summary

The following table summarizes typical parameters used in the purification of aminothiazole derivatives. Note that these are general guidelines and may require optimization for this compound.

ParameterTechniqueTypical Values/SystemExpected Outcome
Mobile Phase Column ChromatographyGradient: 10% to 50% Ethyl Acetate in HexaneSeparation of target compound from non-polar and highly polar impurities.
Stationary Phase Column ChromatographySilica Gel (60-120 or 230-400 mesh)Adsorption of compounds based on polarity.[1]
Mobile Phase Reversed-Phase HPLCIsocratic or Gradient: Acetonitrile and Water with 0.1% Formic AcidPurity assessment with high resolution.[5]
Stationary Phase Reversed-Phase HPLCC18 column (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.[5]
Recrystallization Solvent CrystallizationEthanol, Methanol, or Acetonitrile/Water mixturesFormation of pure crystals upon cooling.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol and may need to be adapted.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase as required to elute the target compound.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization Partially Purified impurities1 Separated Impurities column->impurities1 pure Pure Product recrystallization->pure mother_liquor Mother Liquor (Soluble Impurities) recrystallization->mother_liquor Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No solvent_choice Optimize Solvent System low_yield->solvent_choice Yes persistent_impurity Persistent Impurity? oily_product->persistent_impurity No check_purity Re-purify (e.g., Chromatography) oily_product->check_purity Yes tlc_optimization Optimize TLC Solvent System persistent_impurity->tlc_optimization Yes end_node Pure Crystalline Product persistent_impurity->end_node No slow_cooling Ensure Slow Cooling solvent_choice->slow_cooling min_solvent Use Minimal Solvent slow_cooling->min_solvent min_solvent->end_node remove_solvent Ensure Complete Solvent Removal check_purity->remove_solvent induce_crystallization Induce Crystallization (Scratch, Seed, Triturate) remove_solvent->induce_crystallization induce_crystallization->end_node gradient_elution Use Gradient Elution tlc_optimization->gradient_elution dry_loading Use Dry Loading Technique gradient_elution->dry_loading dry_loading->end_node

References

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Quality of Starting Materials: - Impure 2-bromo-1-(2-fluorophenyl)ethan-1-one. - Decomposed or impure thiourea.1. Starting Material Quality Control: - Verify the purity of 2-bromo-1-(2-fluorophenyl)ethan-1-one by NMR or melting point analysis. It should be stored under anhydrous conditions as it can be moisture-sensitive.[2] - Use high-purity, dry thiourea.
2. Suboptimal Reaction Conditions: - Inappropriate solvent. - Incorrect reaction temperature or time.2. Optimization of Reaction Conditions: - Ethanol is a commonly used and effective solvent for this reaction, often leading to good yields.[1][3] - Refluxing the reaction mixture is standard practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically in the range of 4-5 hours.[1]
3. Incomplete Reaction: - Insufficient reaction time. - Low reaction temperature.3. Ensuring Reaction Completion: - Monitor the reaction using TLC until the starting materials are consumed. - Ensure the reaction is maintained at a consistent reflux temperature.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Side Products: - Isomeric thiazole formation (3-substituted 2-imino-2,3-dihydrothiazole) can occur under acidic conditions.[4] - Unreacted starting materials.1. Minimizing Side Reactions: - Maintain neutral or slightly basic reaction conditions to avoid the formation of the imino isomer.[4] - Ensure the reaction goes to completion by monitoring with TLC.
2. Degradation of Product or Starting Materials: - Prolonged heating can lead to decomposition.2. Controlled Heating: - Avoid excessive heating times beyond what is necessary for reaction completion.
Difficulty in Product Isolation and Purification 1. Product Solubility: - The product may have some solubility in the reaction solvent, leading to loss during filtration.1. Efficient Isolation: - After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice or into cold water to precipitate the product.[1] - Wash the filtered product with cold water to remove any soluble impurities.
2. Impurities Co-precipitating with the Product: - Unreacted starting materials or side products may precipitate along with the desired product.2. Effective Purification: - Recrystallization: Ethanol is a suitable solvent for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Hantzsch thiazole synthesis. This involves the condensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with thiourea.[1]

Q2: Which solvent is recommended for this synthesis?

Ethanol is the most commonly reported and effective solvent for the Hantzsch synthesis of 4-aryl-2-aminothiazoles, generally providing good yields.[1][3]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the best method to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to track the disappearance of the starting materials and the appearance of the product spot.

Q4: My yield is consistently low. What are the key parameters to optimize?

To improve the yield, focus on the following:

  • Purity of Reactants: Ensure both 2-bromo-1-(2-fluorophenyl)ethan-1-one and thiourea are pure and dry.

  • Reaction Temperature: Maintain a steady reflux temperature.

  • Reaction Time: Monitor the reaction by TLC to ensure it goes to completion without unnecessary heating that could decompose the product.

  • Stoichiometry: A slight excess of thiourea can sometimes drive the reaction to completion.

Q5: I observe an isomeric byproduct. How can I avoid this?

The formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers can be favored under acidic conditions.[4] To minimize this, ensure your reaction medium is neutral or slightly basic. If necessary, a non-nucleophilic base can be added.

Q6: What is the best way to purify the final product?

Recrystallization from ethanol is often sufficient to obtain a pure product. If further purification is needed, silica gel column chromatography using an ethyl acetate/hexane solvent system is recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis of Fluorinated Aryl Aminothiazoles

α-HaloketoneThio-reagentSolventCatalystConditionsYield (%)Reference
2-Bromo-4-fluoroacetophenoneThiosemicarbazonesEthanolNoneReflux, 4-5 h61-80[1]
Substituted Phenacyl BromideThioureaEthanolCopper Silicate78°CHigh[3]
2'-FluoroacetophenoneThioacetamideN/AMicrowaveN/AN/A[2]

Note: Data for the exact synthesis of this compound is limited in comparative studies. This table provides data from similar syntheses to guide optimization.

Experimental Protocols

Detailed Methodology for the Hantzsch Synthesis of this compound

This protocol is a standard procedure adapted from literature for similar compounds.[1]

Materials:

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-fluorophenyl)ethan-1-one (1 equivalent) in absolute ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-5 hours.

  • Once the reaction is complete (disappearance of the starting ketone spot on TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice or cold deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from hot ethanol.

Visualizations

Hantzsch_Synthesis_Workflow Experimental Workflow for Hantzsch Thiazole Synthesis cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-bromo-1-(2-fluorophenyl)ethan-1-one in Ethanol B 2. Add Thiourea A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Precipitate in Ice Water E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry Crude Product H->I J 10. Recrystallize from Ethanol I->J

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Product Yield Q1 Check Purity of Starting Materials Start->Q1 Sol1 Use Pure/Dry Reactants Q1->Sol1 Impure Q2 Optimize Reaction Conditions Q1->Q2 Pure Sol1->Q2 Sol2 Adjust Solvent, Temperature, Time Q2->Sol2 Suboptimal Q3 Ensure Reaction Completion Q2->Q3 Optimal Sol2->Q3 Sol3 Monitor by TLC Q3->Sol3 Incomplete End Improved Yield Q3->End Complete Sol3->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Solubility issues of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(2-Fluorophenyl)-1,3-thiazol-2-amine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is predicted to be a weakly basic compound due to the presence of the amine group. Its aqueous solubility is expected to be low, particularly in neutral to alkaline conditions. The solubility of a similar compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, has been reported to be greater than 29.1 µg/mL at pH 7.4[1]. The amine functional group suggests that the solubility of this compound will be pH-dependent.

Q2: Why is my compound precipitating when I dilute my DMSO stock solution in aqueous buffer?

This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds. Your compound is likely soluble in the organic solvent (e.g., DMSO) but becomes supersaturated and precipitates when rapidly diluted into an aqueous buffer where its solubility is much lower.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

To minimize solvent-induced toxicity and other artifacts, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%. It is crucial to perform a solvent tolerance assay for your specific cell line to determine the maximum non-toxic concentration.

Q4: Can temperature affect the solubility of my compound?

Yes, temperature can influence solubility. While gentle warming can sometimes help dissolve a compound in a stock solution, temperature fluctuations in the incubator can also lead to precipitation over time, especially if the compound's concentration is near its solubility limit. It is recommended to use pre-warmed media when preparing your final dilutions.

Q5: How does the pH of the biological buffer affect the solubility of this compound?

As a weak base, this compound is expected to be more soluble in acidic conditions. In an acidic environment, the amine group becomes protonated, forming a more soluble salt. Conversely, in neutral or alkaline buffers, the compound will be in its less soluble free base form.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate forms immediately after adding the DMSO stock solution of this compound to your biological buffer or cell culture medium.

Possible Causes & Solutions:

CauseRecommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit. Try lowering the final working concentration.
Solvent Shock The rapid change in solvent polarity causes the compound to precipitate. Perform a serial dilution: first, create an intermediate dilution in the buffer/media, then add this to the final volume. Alternatively, add the stock solution dropwise while gently vortexing the buffer/media.
Low Temperature of Buffer/Media Lower temperatures can decrease the solubility of some compounds. Always use pre-warmed (e.g., 37°C) buffer or media for your experiments.
Issue 2: Delayed Precipitation in the Incubator

Symptom: The solution is initially clear, but a precipitate forms after several hours or days of incubation.

Possible Causes & Solutions:

CauseRecommended Solution
Compound Instability The compound may be degrading over time into less soluble forms. Consider the stability of the compound under your experimental conditions (e.g., light, temperature, pH).
Changes in Media pH Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound. Monitor the pH of your medium and consider more frequent media changes.
Interaction with Media Components The compound may be interacting with components in the media (e.g., proteins in serum), leading to precipitation. If using serum-containing media, test the solubility in a serum-free version to identify potential interactions.

Data Presentation

The following tables provide illustrative data on the solubility of a similar compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, and general guidelines for solvent use.

Table 1: Illustrative Aqueous Solubility of a Structurally Similar Compound

Buffer (pH)Temperature (°C)Solubility (µg/mL)
PBS (7.4)25> 29.1[1]
Acetate Buffer (5.0)25Expected to be higher
Carbonate Buffer (9.0)25Expected to be lower
Note: These values are for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and are intended as a general guide. Actual solubility of this compound may vary.

Table 2: Common Solvents for Stock Solution Preparation

SolventRecommended Max. Final ConcentrationNotes
DMSO< 0.5%Widely used, but can be toxic to some cell lines at higher concentrations.
Ethanol< 0.5%Can be a suitable alternative to DMSO, but also exhibits cell toxicity.
DMF (Dimethylformamide)< 0.1%Use with caution due to higher toxicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used if necessary, but be mindful of compound stability.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Kinetic Solubility via Turbidimetry

This protocol provides a method to estimate the solubility of your compound in a specific buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add your biological buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity is an estimation of the kinetic solubility.

Visualizations

Troubleshooting_Workflow cluster_start cluster_issue_type Identify Precipitation Timing cluster_immediate_solutions Solutions for Immediate Precipitation cluster_delayed_solutions Solutions for Delayed Precipitation cluster_end start Compound Precipitation Observed immediate Immediate Precipitation start->immediate Upon Dilution delayed Delayed Precipitation start->delayed After Incubation sol1 Lower Final Concentration immediate->sol1 sol2 Perform Serial Dilution immediate->sol2 sol3 Use Pre-warmed Buffer/Media immediate->sol3 sol4 Check Compound Stability delayed->sol4 sol5 Monitor and Adjust Media pH delayed->sol5 sol6 Evaluate Media Component Interactions delayed->sol6 end_node Solubility Issue Resolved sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node

Caption: Troubleshooting workflow for compound precipitation.

pH_Effect_on_Solubility cluster_compound This compound cluster_conditions Buffer Conditions compound_structure R-NH2 (Free Base) Low Solubility protonated_compound R-NH3+ (Protonated Form) High Solubility acidic_pH Low pH (Acidic) [H+] High acidic_pH->protonated_compound Protonation Favored alkaline_pH High pH (Alkaline) [H+] Low alkaline_pH->compound_structure Deprotonation Favored

Caption: Effect of pH on the solubility of an amine-containing compound.

References

Stability and storage conditions for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

This guide provides essential information on the stability and proper storage of this compound, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored at 2-8°C, protected from light.[1] It is also crucial to keep the container tightly closed in a dry and cool, well-ventilated area.[2][3] General storage recommendations suggest keeping it below +30°C.[4]

Q2: How should I store solutions of this compound?

Solutions of this compound, particularly in DMSO, require specific temperature conditions to prevent degradation. Based on data for structurally similar aminothiazoles, storing solutions at -80°C is recommended for long-term stability (up to 6 months), while storage at -20°C is suitable for shorter periods (up to 1 month).[5] It is imperative to also protect solutions from light.[5]

Q3: Can I store DMSO stock solutions at room temperature?

No, this is strongly discouraged. Studies on similar 2-aminothiazole compounds have shown that they can undergo chemical decomposition in DMSO at room temperature.[6] To ensure the integrity of your experiments, always store stock solutions at or below -20°C.[6]

Q4: My DMSO stock solution has changed color. What does this mean?

A color change, often from clear to a darker shade, is a visual indicator of chemical decomposition.[6] If you observe this, the solution should be considered compromised and discarded. Using a degraded solution can lead to non-reproducible and misleading experimental results.[6]

Q5: What is the best practice for preparing solutions for biological assays?

To avoid issues related to compound degradation, the most reliable strategy is to prepare fresh stock solutions from the solid material immediately before conducting biological assays.[6] If using a previously prepared frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

Q6: Are there any known chemical incompatibilities for this compound?

Yes, this compound should be kept away from strong oxidizing agents.[2][7]

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Solvent Temperature Duration Key Considerations Reference
Solid N/A2-8°CLong-termProtect from light; Keep container tightly sealed.[1]
Solution DMSO-20°CUp to 1-2 monthsProtect from light; Avoid freeze-thaw cycles.[5][6]
Solution DMSO-80°CUp to 6 monthsProtect from light; Ideal for long-term storage.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue Potential Cause Recommended Action
Inconsistent or Non-Reproducible Assay Results Compound degradation in solution.Discard the current stock solution. Prepare a fresh solution from solid material immediately before use. Verify storage conditions of the solid.
Visible Color Change in Stock Solution Chemical decomposition.Do not use the solution. Dispose of it according to your institution's waste disposal regulations.
Precipitate Forms in Thawed Solution Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve. If it does not fully dissolve, prepare a fresh stock. Ensure the vial cap is sealed tightly to prevent evaporation.

Experimental Protocols & Workflows

While specific stability-indicating assays for this molecule are not publicly available, a general workflow for handling the compound to ensure experimental success is provided below. The logical diagram illustrates a troubleshooting workflow for addressing inconsistent experimental results.

G start Start: Inconsistent Experimental Results Observed check_solution Step 1: Inspect Stock Solution start->check_solution is_colored Is there a color change or precipitate? check_solution->is_colored discard_solution Action: Discard current stock solution. Prepare fresh stock. is_colored->discard_solution Yes check_age Step 2: Check Solution Age & Storage Conditions is_colored->check_age No rerun_exp Step 4: Re-run Experiment with Fresh Solution discard_solution->rerun_exp is_old Was solution stored improperly (e.g., >1 month at -20°C, RT storage, multiple freeze-thaws)? check_age->is_old is_old->discard_solution Yes check_solid Step 3: Check Solid Compound is_old->check_solid No is_solid_ok Is solid stored correctly (2-8°C, protected from light)? check_solid->is_solid_ok order_new Action: Order new batch of compound. is_solid_ok->order_new No is_solid_ok->rerun_exp Yes order_new->rerun_exp end_ok End: Problem Resolved rerun_exp->end_ok end_persist End: Problem Persists. Investigate other experimental parameters. rerun_exp->end_persist

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of 2-aminothiazole derivatives encountered during experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-aminothiazole derivative is poorly soluble in aqueous buffers, leading to precipitation in my biochemical assay. What are my immediate options?

A1: Poor aqueous solubility is a common challenge with 2-aminothiazole derivatives. Here are some immediate strategies to consider:

  • Co-solvents: The use of a water-miscible organic solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[1][2] For aqueous assay buffers, keeping the final concentration of the co-solvent low (typically <1%) is crucial to avoid affecting protein function. You can prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in the assay buffer.

  • pH Adjustment: The 2-amino group in the thiazole ring means that the solubility of these compounds can be pH-dependent.[1][3] In acidic conditions, the amino group can be protonated, which may increase aqueous solubility.[1][3] Experiment with buffers of varying pH to find the optimal condition for your specific derivative. However, be mindful that extreme pH values can lead to compound degradation or affect enzyme activity.

  • Use of Surfactants: Low concentrations of mild surfactants can help to keep hydrophobic compounds in solution by forming micelles.

Q2: I'm performing a cell-based assay, and my compound precipitates in the cell culture medium. How can I resolve this?

A2: Compound precipitation in cell culture media can be toxic to cells and leads to inaccurate results. Here’s a troubleshooting guide:

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.1%, to minimize cytotoxicity and precipitation.[1]

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock solution directly to a large volume of media, perform serial dilutions. This gradual decrease in solvent concentration can prevent the compound from "crashing out."

  • Pre-warming Media: Always use pre-warmed (37°C) cell culture media when preparing your dilutions. Adding a compound to cold media can decrease its solubility.

  • Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes bind to the compound and aid in its solubilization. However, interactions can also sometimes lead to precipitation. You may need to optimize the serum percentage.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs and increase their aqueous solubility.[1][4] Preparing a complex of your 2-aminothiazole derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its solubility in culture media.[4][5]

Q3: My attempt to make a salt of my 2-aminothiazole derivative to improve its solubility was unsuccessful. What could be the reason?

A3: Salt formation is a common strategy to improve the solubility of ionizable compounds. However, its success depends on the pKa difference (ΔpKa) between your basic 2-aminothiazole derivative and the acidic co-former. For a stable salt to form, the ΔpKa should generally be greater than 2 to 3.[4] If the ΔpKa is less than this, the formation of a co-crystal might be more likely. Consider screening a variety of counter-ions with different pKa values.

Data Presentation: Solubility of 2-Aminothiazole Derivatives

The following tables provide quantitative data on the solubility of a representative 2-aminothiazole derivative, Dasatinib, and illustrate the impact of different solvents and pH.

Table 1: Solubility of Dasatinib in Various Solvents

SolventSolubility (mg/mL)
DMSO~14.3[6][7]
Dimethyl formamide (DMF)~25[6][7]
Ethanol3.4[8]
1:1 DMF:PBS (pH 7.2)~0.5[6][7]

Table 2: pH-Dependent Aqueous Solubility of a Basic Drug (Illustrative)

This table illustrates the general trend of increasing solubility of a basic drug with decreasing pH. The exact values will vary for each specific 2-aminothiazole derivative.

pHSolubility
2.0High
4.5Moderate
6.8Low
7.4Very Low
8.0Very Low

Experimental Protocols

Protocol 1: Preparation of a 2-Aminothiazole Derivative-Cyclodextrin Inclusion Complex

This protocol describes a general method for enhancing the aqueous solubility of a poorly soluble 2-aminothiazole derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 2-aminothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle or magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the 2-aminothiazole derivative to HP-β-CD.[4] This can be optimized for your specific compound.

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in deionized water.

  • Complex Formation:

    • Kneading Method: Add a small amount of water to the physical mixture of the drug and HP-β-CD in a mortar and knead for 30-45 minutes to form a paste.

    • Solution Method: Add the 2-aminothiazole derivative to the HP-β-CD solution. Stir the mixture at room temperature for 24-48 hours to allow for complex formation.[4]

  • Lyophilization: Freeze the resulting solution or paste at -80°C.[4] Subsequently, lyophilize the frozen sample using a freeze-dryer to obtain a solid powder of the inclusion complex.[4]

  • Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility using techniques such as UV-Vis spectroscopy, and compare the solubility of the complexed and uncomplexed drug in your assay buffer.

Protocol 2: In Vitro Kinase Assay for an EGFR Inhibitor

This protocol provides a general framework for determining the in vitro inhibitory activity of a 2-aminothiazole derivative against Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • 2-aminothiazole derivative (test inhibitor)

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the 2-aminothiazole derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test inhibitor or control to the wells of a 384-well plate.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Enzyme and Substrate Addition: Prepare a master mix containing the EGFR enzyme and the peptide substrate in the kinase assay buffer. Add 10 µL of this master mix to each well.

  • Kinase Reaction Initiation: Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by 2-aminothiazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Inhibitor 2-Aminothiazole Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

cMET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET GAB1 GAB1 cMET->GAB1 Autophosphorylation recruits GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellFunctions Cell Growth, Survival, Motility ERK->CellFunctions AKT AKT PI3K->AKT AKT->CellFunctions HGF HGF (Ligand) HGF->cMET Binding & Dimerization Inhibitor 2-Aminothiazole Derivative Inhibitor->cMET Inhibition

Caption: Simplified c-MET signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Compound Preparation (Stock Solution in DMSO) SolubilityEnhancement Solubility Enhancement (e.g., Cyclodextrin Complex) CompoundPrep->SolubilityEnhancement Dilution Serial Dilution in Assay Buffer/Media SolubilityEnhancement->Dilution AssayPrep Assay Reagent Preparation Incubation Incubation with Enzyme/Cells AssayPrep->Incubation Dilution->Incubation Detection Signal Detection Incubation->Detection DataProcessing Data Processing (% Inhibition) Detection->DataProcessing IC50 IC50 Determination DataProcessing->IC50

Caption: General experimental workflow for in vitro assays with poorly soluble compounds.

References

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-fluorophenyl)ethanone, with thiourea.[1]

Q2: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors including suboptimal reaction conditions, solvent choice, and the purity of starting materials. To improve the yield, consider the following:

  • Optimize Reaction Conditions: Temperature and reaction time are critical. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[2]

  • Solvent Selection: Polar solvents like ethanol, methanol, or even water are commonly used. Screening different solvents or using solvent mixtures can enhance the yield.[2]

  • Purity of Reactants: Ensure the high purity of both 2-bromo-1-(2-fluorophenyl)ethanone and thiourea, as impurities can lead to side reactions.

  • Stoichiometry: Verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products or impurities?

A3: The formation of multiple products is a common issue. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-1-(2-fluorophenyl)ethanone and thiourea.

  • Isomeric Byproducts: Under certain conditions, particularly acidic pH, there is a possibility of forming isomeric thiazole structures.[2]

  • Side-products from α-haloketone: The α-haloketone can undergo self-condensation.

  • Thiourea-related Impurities: Thiourea can decompose or form byproducts.

Q4: How can I best purify the crude this compound?

A4: Purification can typically be achieved through:

  • Recrystallization: This is an effective method for purifying solid organic compounds. Ethanol or methanol are often suitable solvents.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A mobile phase of ethyl acetate and hexane is a good starting point for elution.[3]

Q5: Are there more environmentally friendly ("greener") methods for this synthesis?

A5: Yes, greener approaches to the Hantzsch thiazole synthesis have been developed. These methods focus on reducing waste and energy consumption.[2] Key green strategies include:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[2]

  • Use of Water as a Solvent: Water is an environmentally benign solvent that can be effective for this synthesis.[2]

  • Solvent-Free Conditions: In some cases, the reaction can be carried out by grinding the reactants together without any solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inappropriate solvent.[2] 2. Suboptimal reaction temperature or time.[2] 3. Poor quality of starting materials. 4. Incorrect stoichiometry.1. Screen different polar solvents such as ethanol, methanol, or water.[2] 2. Optimize the reaction temperature. Consider using microwave irradiation to potentially improve the yield and reduce reaction time.[2] 3. Ensure the purity of 2-bromo-1-(2-fluorophenyl)ethanone and thiourea. 4. Carefully check the molar ratios of the reactants.
Formation of Multiple Impurities 1. Reaction temperature is too high or the reaction time is too long. 2. Incorrect pH of the reaction mixture.[2] 3. Presence of reactive impurities in starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[2] 3. Use highly purified starting materials.
Difficult Product Isolation/Purification 1. The product is soluble in the reaction solvent. 2. Formation of a complex mixture of products.1. After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture. 2. Employ column chromatography on silica gel for purification.[3]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from modern, efficient methods for the Hantzsch thiazole synthesis.[2]

Materials:

  • 2-bromo-1-(2-fluorophenyl)ethanone

  • Thiourea

  • Methanol

  • Microwave reactor

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-bromo-1-(2-fluorophenyl)ethanone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 3 mL of methanol to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 100°C and hold for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum.

Impurity Profile

The following table summarizes potential impurities that may be observed during the synthesis of this compound.

Impurity TypePotential Structure/IdentityAnalytical Detection Method
Starting Materials 2-bromo-1-(2-fluorophenyl)ethanone, ThioureaHPLC, LC-MS
Isomeric Impurities Isomers of the final productHPLC, LC-MS, NMR
Side-Products Products of self-condensation of the α-haloketoneHPLC, LC-MS, GC-MS
Degradation Products Hydrolysis or oxidation productsHPLC, LC-MS

Visualizations

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Work-up & Purification 2-bromo-1-(2-fluorophenyl)ethanone 2-bromo-1-(2-fluorophenyl)ethanone Reaction_Vessel Reaction in Methanol (Microwave Irradiation) 2-bromo-1-(2-fluorophenyl)ethanone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Methanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Use_Pure_Materials Use High Purity Reactants Check_Purity->Use_Pure_Materials Adjust_Temp_Time Adjust Temperature & Time (Consider Microwave) Optimize_Conditions->Adjust_Temp_Time Adjust_Solvent Screen Solvents Optimize_Conditions->Adjust_Solvent Correct_Ratios Use Correct Molar Ratios Check_Stoichiometry->Correct_Ratios

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Purifying 2-Aminothiazole Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recrystallization of 2-aminothiazole compounds. Achieving high purity of these intermediates is crucial for their successful application in pharmaceutical synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of 2-aminothiazole compounds.

Question: My 2-aminothiazole compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

Answer: This issue typically points to an inappropriate solvent. The principle of "like dissolves like" is a good starting point for solvent selection. 2-Aminothiazoles are generally polar compounds and will dissolve better in polar solvents.[1][2]

  • Troubleshooting Steps:

    • Verify Solvent Polarity: Ensure you are using a solvent with appropriate polarity. For 2-aminothiazoles, polar solvents like ethanol, methanol, or water are often good choices.[3][4]

    • Increase Solvent Volume: You may be using an insufficient amount of solvent. Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your final yield.[1][5]

    • Solvent Mixtures: If a single solvent is ineffective, a mixed solvent system can be employed. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Gentle heating should redissolve the compound, and crystals will form upon cooling.

    • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the amino group. In some cases, adjusting the pH with a dilute acid may increase solubility.[2][4] However, be aware that this can lead to salt formation.

Question: My 2-aminothiazole compound "oiled out" during cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common problem when the melting point of the compound is lower than the solution's temperature or when significant impurities are present.[5][6][7]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point and allow it to cool slowly.[6]

    • Slower Cooling: Rapid cooling can promote oiling out.[7] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

    • Change the Solvent: The chosen solvent may be too high-boiling relative to the melting point of your compound. Select a solvent with a lower boiling point.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can induce crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create a rough surface that promotes crystal nucleation.

Question: I have a very low yield of crystals after recrystallization. What went wrong?

Answer: A low yield is a frequent issue in recrystallization and can be attributed to several factors.[5]

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the compound will remain in the mother liquor.[1][7] If you suspect this, you can try to evaporate some of the solvent and cool the solution again.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper. Ensure the funnel and receiving flask are pre-heated.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation. Sometimes, placing the solution in a freezer can help, provided the solvent doesn't freeze.

    • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1] Always use a minimal amount of ice-cold solvent for washing.

Question: My recrystallized 2-aminothiazole crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure:

    • Dissolve the crude 2-aminothiazole compound in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient). Be cautious, as adding charcoal to a boiling solution can cause it to boil over.

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Using too much activated charcoal can lead to a significant loss of your desired product as it can also be adsorbed.[5]

Quantitative Data Summary

While specific solubility data can vary significantly based on the exact 2-aminothiazole derivative, the following table provides a general guide to suitable solvents.

SolventPolarityTypical ApplicationNotes
EthanolPolarGeneral recrystallizationGood for many 2-aminothiazole derivatives.[4][8]
MethanolPolarGeneral recrystallizationSimilar to ethanol, can be a good alternative.[3][9]
WaterVery PolarCan be used, but solubility might be lowOften used in combination with a co-solvent.[4] Solubility is pH-dependent.[2]
BenzeneNon-polarMentioned in some older literatureUse with caution due to toxicity.[9]
Ethyl AcetateIntermediateUsed in extractions and chromatographyCan be a component of a mixed solvent system for recrystallization.[8]
HexaneNon-polarTypically used as an anti-solventUsed to precipitate the compound from a more polar solvent or for washing.[9]

Experimental Protocols

General Recrystallization Protocol for a 2-Aminothiazole Derivative

This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for your particular compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude 2-aminothiazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Compound Dissolved add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities? cooling Slow Cooling dissolved->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General workflow for the recrystallization of 2-aminothiazole compounds.

Troubleshooting_Oiling_Out start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly reheat->slow_cool change_solvent Change to Lower Boiling Solvent reheat->change_solvent add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed change_solvent->slow_cool success Crystals Form seed->success

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

References

Addressing off-target effects of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 4-(2-Fluorophenyl)-1,3-thiazol-2-amine (referred to herein as Compound T) in cell-based assays. The following resources address potential off-target effects and provide troubleshooting strategies to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: My cells are showing an unexpected phenotype after treatment with Compound T. How do I know if this is an off-target effect?

A1: An unexpected phenotype can arise from on-target effects, off-target effects, or general cytotoxicity. When a compound interacts with unintended proteins, it can trigger signaling pathways that produce unexpected cellular responses.[1] To begin distinguishing between these possibilities, it is recommended to first verify the identity and purity of your compound batch to rule out contaminants.[1] Subsequently, performing a full dose-response curve is crucial, as off-target effects may manifest at different potency profiles than the intended on-target activity.[1]

Q2: What is the first step to confirm that Compound T is engaging its intended target in my cell model?

A2: Direct measurement of target engagement within the cell is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that your compound is binding to its intended target in a cellular environment.[1][2] This assay is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.[2][3][4] An observed shift in the melting temperature of the target protein in the presence of Compound T provides direct evidence of target engagement.[2]

Q3: What are some common approaches to identify potential off-target proteins of Compound T?

A3: Several unbiased, proteome-wide methods can be employed. Chemical proteomics is a common strategy that uses a modified version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[5][6][7] Another approach is kinase selectivity profiling, where the compound is screened against a large panel of kinases to identify unintended interactions, a valuable method if the primary target is a kinase or if off-target kinase activity is suspected.[1][8][9][10]

Q4: I'm observing significant cell death even at low concentrations of Compound T. What should I do?

A4: High cytotoxicity can mask specific on- and off-target effects. It is essential to determine the cytotoxic threshold of Compound T in your specific cell line.[11] Performing a cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) across a wide concentration range will help you identify a non-toxic working concentration for your functional assays.[11] Also, ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤ 0.1%) and is consistent across all treatments, including the vehicle control.[12]

Troubleshooting Guide

This guide provides a systematic approach to common issues encountered when using this compound in cell assays.

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. Compound Instability: The compound may be degrading in stock solutions or culture media.[12] 2. Cell Variability: High passage number or inconsistent cell density at the time of treatment.[11] 3. Poor Solubility: The compound is precipitating out of the solution at the working concentration.[13]1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[13] Test compound stability in your specific media. 2. Use cells within a consistent and low passage number range. Ensure uniform cell seeding density for all experiments.[11] 3. Visually inspect for precipitates. Perform a solubility test in your assay buffer.[13]
Unexpected phenotype observed 1. Off-Target Effect: The compound is interacting with one or more unintended proteins.[1] 2. Novel On-Target Function: The intended target has an unknown role in the observed cellular process.[1] 3. Cytotoxicity: The observed phenotype is a general stress or death response.1. Perform off-target profiling (e.g., kinase panel screening, chemical proteomics).[1][5][8] Use a structurally unrelated inhibitor of the same target to see if the phenotype is reproduced.[1] 2. Confirm target engagement (e.g., CETSA).[2] Use genetic methods (e.g., siRNA/CRISPR) to knock down the target and see if it phenocopies the compound's effect. 3. Conduct a cell viability assay to determine the non-toxic concentration range.[11]
No observable effect 1. Insufficient Target Engagement: The compound concentration is too low, or the compound is not cell-permeable. 2. Inactive Target Pathway: The signaling pathway involving the target is not active in your cell model. 3. Compound Inactivity: The compound has degraded or is impure.1. Perform a dose-response experiment over a broad concentration range.[1] Confirm target engagement using CETSA.[2][14] 2. Verify the expression and activity of the target protein and its downstream effectors in your cell line (e.g., via Western blot for phosphorylation status).[13] 3. Verify the identity and purity of the compound (e.g., via LC-MS). Use a fresh batch from a reputable supplier.[1]

Data Presentation: Example Kinase Selectivity Profile

When investigating off-target effects, a broad kinase screen can provide valuable data on the selectivity of Compound T. The results are typically presented in a table that quantifies the interaction with a large panel of kinases.

Table 1: Hypothetical Kinase Selectivity Profile for Compound T at 1 µM

Kinase FamilyKinase Target% Inhibition at 1 µM
Intended Target Family TARGET KINASE A 98.5
Tyrosine KinaseSRC85.2
Tyrosine KinaseABL179.8
Serine/Threonine KinaseAURKB65.4
Serine/Threonine KinaseCDK252.1
Serine/Threonine KinaseROCK115.3
Tyrosine KinaseEGFR8.7
Serine/Threonine KinaseAKT15.2
...additional kinases......
This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of Compound T to its intended protein target within intact cells.[2] The principle is that ligand binding increases the thermal stability of the target protein.[2][3]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of Compound T for a specified duration (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[3] Quantify the amount of the target protein in the supernatant using a standard protein quantification method like Western blotting or ELISA.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound T indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of Compound T against a broad panel of kinases, often performed as a service by specialized companies.[8][9][10]

Methodology:

  • Compound Submission: Provide a high-purity sample of Compound T at a specified concentration and volume.

  • Assay Format: The profiling is typically performed using in vitro radiometric or fluorescence-based assays.[8] The compound is tested at one or more fixed concentrations (e.g., 1 µM or 10 µM) against a large panel of purified, active kinases.[8]

  • ATP Concentration: Assays can be run at a fixed, low ATP concentration or at the apparent Km for ATP for each kinase to determine accurate potency.[9] Testing at a high, physiological ATP concentration (1 mM) is also an option to better mimic cellular conditions.[8][9]

  • Data Collection: The activity of each kinase is measured in the presence of the compound and compared to a vehicle control (DMSO). The result is typically expressed as the percentage of remaining kinase activity or the percentage of inhibition.

  • Hit Confirmation: For significant "hits" (kinases inhibited above a certain threshold, e.g., >50%), follow-up dose-response experiments are performed to determine the IC50 values, providing a quantitative measure of potency against off-target kinases.

Visualizations

The following diagrams illustrate key concepts and workflows for addressing off-target effects.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetA Intended Target (Kinase A) Receptor->TargetA Signal OffTargetB Off-Target (Kinase B) Receptor->OffTargetB Substrate1 Substrate 1 TargetA->Substrate1 Phosphorylates Substrate2 Substrate 2 OffTargetB->Substrate2 Phosphorylates Downstream1 Downstream Effector 1 Substrate1->Downstream1 Downstream2 Downstream Effector 2 Substrate2->Downstream2 TF Transcription Factor Downstream1->TF Phenotype2 Undesired Phenotype Downstream2->Phenotype2 Gene Gene Expression TF->Gene Phenotype1 Desired Phenotype Gene->Phenotype1 CompoundT Compound T (this compound) CompoundT->TargetA Inhibits CompoundT->OffTargetB Inhibits

Caption: Hypothetical signaling pathway affected by Compound T.

Experimental Workflow for Troubleshooting Start Start: Unexpected Phenotype Observed with Compound T Verify 1. Verify Compound Identity & Purity Start->Verify DoseResponse 2. Perform Dose-Response & Viability Assays Verify->DoseResponse TargetEngage 3. Confirm On-Target Engagement (CETSA) DoseResponse->TargetEngage OffTargetProfile 4. Conduct Off-Target Profiling (e.g., Kinase Scan) TargetEngage->OffTargetProfile GeneticValidation 5. Genetic Validation (siRNA / CRISPR of Target) TargetEngage->GeneticValidation Conclusion Conclusion: Distinguish On-Target vs. Off-Target Effect OffTargetProfile->Conclusion GeneticValidation->Conclusion

Caption: Experimental workflow for troubleshooting off-target effects.

Caption: Logical relationships for interpreting experimental results.

References

Technical Support Center: Optimizing In Vivo Studies with 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct in vivo data is publicly available for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine. The following guidance is based on general principles for in vivo studies with novel small molecules and data from structurally related thiazole derivatives. Researchers should always perform initial dose-finding and toxicity studies for any new compound.

Frequently Asked Questions (FAQs)

1. How should I formulate this compound for in vivo administration?

The optimal formulation depends on the physicochemical properties of the compound and the intended route of administration. For initial studies, a common approach is to use a vehicle that can solubilize or suspend the compound. It is crucial to test the stability and homogeneity of the formulation.

  • For Oral (p.o.) Administration: A common starting point is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline.

  • For Intraperitoneal (i.p.) Injection: If the compound is soluble, it can be dissolved in a biocompatible solvent such as a mixture of DMSO, Cremophor EL, and saline. However, the concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

2. What is a typical starting dose for in vivo studies with a novel thiazole derivative?

Without prior in vivo data, a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, is essential. Based on in vitro cytotoxicity data for similar thiazole compounds, which show activity in the low micromolar range, a starting in vivo dose could be in the range of 10-25 mg/kg.[1][2] It is critical to start with a low dose and escalate gradually while monitoring for signs of toxicity.

3. What are the potential signaling pathways affected by this compound?

While the specific targets of this compound are not well-defined in the available literature, other N,4-diaryl-1,3-thiazol-2-amines have been shown to act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.[1] Another potential mechanism for thiazole derivatives is the inhibition of protein kinases involved in cell proliferation and survival.

4. What are the common signs of toxicity to monitor for during in vivo studies?

During dose-escalation and efficacy studies, it is crucial to monitor the animals daily for any signs of toxicity, which may include:

  • Weight loss

  • Changes in behavior (e.g., lethargy, agitation)

  • Ruffled fur

  • Changes in food and water intake

  • Signs of pain or distress

Troubleshooting Guides

Issue: Poor compound solubility in the chosen vehicle.

  • Solution 1: Sonication. Use a sonicator to aid in the dissolution or suspension of the compound.

  • Solution 2: Gentle Heating. Gently warm the vehicle to improve solubility, but be cautious of compound degradation. Always check the compound's stability at elevated temperatures.

  • Solution 3: Co-solvents. For injectable formulations, consider using a co-solvent system. A common combination is DMSO, Cremophor EL, and saline. Start with a low percentage of DMSO and gradually increase if necessary, while being mindful of its potential toxicity.

  • Solution 4: Particle Size Reduction. If preparing a suspension, reducing the particle size of the compound by milling can improve the homogeneity and stability of the suspension.

Issue: Acute toxicity observed at the initial doses.

  • Solution 1: Dose Reduction. Immediately reduce the dose to a lower, non-toxic level.

  • Solution 2: Change in Administration Route. Consider a different route of administration. For example, if toxicity is observed with i.p. injection, oral administration might be better tolerated.

  • Solution 3: Formulation Optimization. The vehicle itself may be contributing to toxicity. Prepare a vehicle-only control group to assess this. If the vehicle is the issue, explore alternative formulations.

Issue: Lack of efficacy in in vivo models.

  • Solution 1: Dose Escalation. If the compound is well-tolerated, consider escalating the dose to achieve a therapeutic concentration at the target site.

  • Solution 2: Pharmacokinetic (PK) Study. Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will help to understand if the compound is reaching the target tissue at sufficient concentrations and for an adequate duration.

  • Solution 3: Re-evaluation of the In Vivo Model. Ensure that the chosen animal model is appropriate for the therapeutic hypothesis being tested.

Data Presentation

Table 1: Example of a Maximum Tolerated Dose (MTD) Study Summary

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5None0/5
105+1.8None0/5
255-1.2None0/5
505-5.7Mild lethargy0/5
1005-15.2Severe lethargy, ruffled fur2/5

Table 2: Example of a Pharmacokinetic (PK) Study Summary (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (h)
251250275004.5
5028002180004.8

Experimental Protocols

Protocol 1: Preparation of a 0.5% Carboxymethylcellulose (CMC) Vehicle

  • Weigh the appropriate amount of low-viscosity CMC.

  • Slowly add the CMC to sterile saline while stirring vigorously to prevent clumping.

  • Continue stirring until the CMC is fully dissolved. This may take several hours.

  • Autoclave the solution to ensure sterility.

  • Store at 4°C.

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 per group).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100 mg/kg).

  • Administration: Administer the compound via the chosen route (e.g., oral gavage) once daily for a predetermined period (e.g., 5-7 days).

  • Monitoring: Monitor the animals daily for body weight changes, clinical signs of toxicity, and mortality.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.

Protocol 3: In Vivo Efficacy Study in a Xenograft Tumor Model

  • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., one that is sensitive to the compound in vitro) and implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize the animals into treatment and control groups (n=8-10 per group).

  • Treatment: Administer the compound at a well-tolerated and potentially efficacious dose (determined from the MTD study) and a positive control (a standard-of-care chemotherapy) for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the different treatment groups.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Thiazole This compound Tubulin Tubulin Dimers Thiazole->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Blocks Mitosis Mitotic Arrest (G2/M) Microtubules->Mitosis Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces G cluster_1 In Vivo Dose Optimization Workflow Formulation Formulation Development MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Efficacy Study in Disease Model MTD->Efficacy PD Pharmacodynamic (PD) / Biomarker Study PK->PD PD->Efficacy G cluster_2 Troubleshooting In Vivo Experiments Start Experiment Start Problem Unexpected Outcome? Start->Problem Toxicity Toxicity Observed? Problem->Toxicity Yes End Continue / Redesign Experiment Problem->End No NoEffect No Efficacy? Toxicity->NoEffect No ReduceDose Reduce Dose / Optimize Formulation Toxicity->ReduceDose CheckPK Conduct PK/PD Study NoEffect->CheckPK Yes NoEffect->End No ReduceDose->End IncreaseDose Increase Dose (if tolerated) CheckPK->IncreaseDose IncreaseDose->End

References

Technical Support Center: Minimizing Toxicity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Fluorophenyl)-1,3-thiazol-2-amine derivatives. The information is designed to help anticipate and address common challenges encountered during in vitro and in vivo toxicological assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with 2-aminothiazole derivatives?

A1: The 2-aminothiazole scaffold, while a common feature in many biologically active compounds, has been identified as a potential "toxicophore."[1] Key concerns include:

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): This is a significant issue for many small molecules. For thiazole derivatives, it can be linked to the formation of reactive metabolites.[2][3][4]

  • Cardiotoxicity: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[5][6][7] This is a critical checkpoint for any new chemical entity.

  • Off-Target Kinase Inhibition: Many thiazole derivatives are designed as kinase inhibitors. Due to the conserved nature of the ATP-binding site across the kinome, off-target inhibition can lead to unforeseen toxicities.

  • Mutagenicity: The potential for a compound to induce genetic mutations is a serious safety concern that needs to be evaluated.

  • General Cytotoxicity: Non-selective cytotoxicity against healthy cells can limit the therapeutic window of a compound.

Q2: My this compound derivative shows poor solubility in my aqueous assay medium. How can this affect my toxicity data and how can I address it?

A2: Poor aqueous solubility is a common issue that can lead to inaccurate and irreproducible results in in vitro assays. Compound precipitation can cause:

  • Underestimation of Potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to an artificially high IC50 value.

  • Assay Interference: Precipitated compound can scatter light in absorbance-based assays or interfere with fluorescent readouts.

  • Cell Stress: The physical presence of particulate matter can induce cell stress or death, confounding the interpretation of cytotoxicity.

Troubleshooting Steps:

  • Solvent Choice: Use a minimal amount of a biocompatible solvent like DMSO to prepare a high-concentration stock solution. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Sonication and Warming: Gently sonicate or warm the stock solution to aid dissolution before diluting it into the assay medium.

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation after adding the compound.

  • Solubility Assessment: Consider performing a formal kinetic solubility assay to determine the solubility limit of your compound in the specific assay buffer.

Q3: I am observing high variability in my in vitro cytotoxicity assays (e.g., MTT assay). What are the common causes and how can I improve reproducibility?

A3: High variability in cell-based assays can stem from several factors. Here are some common culprits and solutions:[8][9][10]

  • Cell-Related Issues:

    • Inconsistent Cell Seeding: Use an automated cell counter for accurate and consistent cell numbers in each well.

    • Cell Health and Passage Number: Use cells from a consistent and low passage number, ensuring they are in the logarithmic growth phase and have high viability (>95%) before plating.

  • Compound-Related Issues:

    • Instability in Media: Prepare fresh dilutions of your compound from a frozen stock for each experiment, as some compounds degrade in aqueous media over time.

    • Interference with Assay Reagents: Some thiazole derivatives can chemically reduce the MTT reagent, leading to a false-positive signal for viability. Run a control with your compound and MTT in cell-free media to check for this.

  • Assay Plate Issues:

    • Edge Effects: Avoid using the outer wells of 96-well plates, which are prone to evaporation. Fill these wells with sterile PBS or media instead.

    • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize well-to-well variations.

Q4: My compound is showing toxicity in a hepatocyte cell line. What are the likely underlying mechanisms?

A4: Drug-induced liver injury (DILI) is complex, but for many compounds, it involves mitochondrial dysfunction and oxidative stress.[2][11][12][13][14][15] Key signaling pathways implicated in DILI include:

  • Mitochondrial Permeability Transition (MPT): This can lead to the collapse of the mitochondrial membrane potential, halting ATP production and releasing pro-apoptotic factors.[14]

  • JNK Activation: Sustained activation of c-Jun N-terminal kinase (JNK) can translocate to the mitochondria and amplify oxidative stress, leading to cell death.[11][13][15]

  • NF-κB Inhibition: Inhibition of the pro-survival NF-κB pathway can sensitize hepatocytes to cytotoxic insults.[11][15]

  • Reactive Oxygen Species (ROS) Generation: An imbalance in cellular redox homeostasis can lead to oxidative damage to proteins, lipids, and DNA.

Troubleshooting Guides

Issue: Unexpectedly high cytotoxicity in a primary screen.

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitate. Perform a solubility test in the assay medium. Re-test at lower concentrations.
Assay Interference Run a cell-free assay to check for direct interaction of the compound with the assay reagents (e.g., reduction of MTT).
Contamination Check cell cultures for microbial contamination.
High Cell Seeding Density Optimize cell seeding density to ensure cells are in a healthy growth phase throughout the experiment.

Issue: No significant cytotoxicity observed at high concentrations.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions for each experiment. Assess compound stability in the assay medium over the incubation period.
Low Cell Sensitivity Use a more sensitive cell line or a positive control to ensure the assay is performing as expected.
Insufficient Incubation Time Extend the incubation period to allow for the cytotoxic effects to manifest.
High Protein Binding If using high serum concentrations, consider that the compound may be binding to serum proteins, reducing its free concentration.

Data Presentation

Table 1: Illustrative Cytotoxicity of Thiazole Derivatives in Various Cell Lines

Note: This table provides representative data for thiazole derivatives to illustrate the range of activities and is not a direct compilation for this compound derivatives, for which comprehensive public toxicity data is limited.

Compound IDModificationCell LineAssayIC50 (µM)Reference
5o 4-(4-F-Phenyl), Valine conjugateA549 (Lung Carcinoma)MTT> 50[16]
5o 4-(4-F-Phenyl), Valine conjugateHeLa (Cervical Cancer)MTT2.07[16]
5o 4-(4-F-Phenyl), Valine conjugateMCF-7 (Breast Cancer)MTT3.84[16]
Cmpd 3 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneSF-539 (CNS Cancer)Sulforhodamine B< 10[17]
Cmpd 3 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneOVCAR-8 (Ovarian Cancer)Sulforhodamine B< 10[17]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Ames Test for Mutagenicity

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. It uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.[21][22][23][24]

Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.

  • Metabolic Activation (S9 Mix): Perform the test with and without a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Assay:

    • Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.

hERG Potassium Channel Assay

Principle: This electrophysiological assay assesses a compound's potential to inhibit the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[5][25][26][27]

Methodology:

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is the gold standard. This can be performed manually or using an automated high-throughput system.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit the characteristic hERG tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Current Measurement: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Toxicity Assessment Compound Compound Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Hepatotoxicity Hepatotoxicity (e.g., HepG2 Assay) Compound->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Compound->Cardiotoxicity Mutagenicity Mutagenicity (Ames Test) Compound->Mutagenicity Mechanism Mechanism of Action (e.g., Caspase, ROS assays) Cytotoxicity->Mechanism Hepatotoxicity->Mechanism Lead_Optimization Lead Optimization Cardiotoxicity->Lead_Optimization Mutagenicity->Lead_Optimization Mechanism->Lead_Optimization

Caption: A general experimental workflow for the in vitro toxicity assessment of new chemical entities.

DILI_Pathway Drug_Metabolite Drug / Reactive Metabolite Mitochondria Mitochondrial Stress Drug_Metabolite->Mitochondria NFkB_Inhibition NF-κB Inhibition Drug_Metabolite->NFkB_Inhibition ROS ROS Production ↑ Mitochondria->ROS MPT Mitochondrial Permeability Transition (MPT) Mitochondria->MPT JNK JNK Activation ROS->JNK JNK->Mitochondria amplifies ATP_Depletion ATP Depletion MPT->ATP_Depletion Cell_Death Hepatocyte Death (Necrosis / Apoptosis) ATP_Depletion->Cell_Death Pro_Survival Pro-Survival Signals ↓ NFkB_Inhibition->Pro_Survival Pro_Survival->Cell_Death

Caption: Key signaling pathways involved in drug-induced liver injury (DILI).

SAR_Toxicity cluster_compound Chemical Structure cluster_effects Biological Effects Core 4-Phenyl-1,3-thiazol-2-amine (Core Scaffold) Substituents Substituents (e.g., 2-Fluorophenyl) On_Target On-Target Activity (Efficacy) Substituents->On_Target Modulates Off_Target Off-Target Activity (e.g., hERG, other kinases) Substituents->Off_Target Modulates Toxicity Toxicity Profile On_Target->Toxicity Therapeutic Window Off_Target->Toxicity Contributes to

Caption: Logical relationship between chemical structure, biological effects, and toxicity.

References

Validation & Comparative

Comparative Efficacy of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and its Analogs Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have been identified as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of the in vitro antimicrobial efficacy of 4-aryl-1,3-thiazole derivatives, with a focus on analogs of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, against standard antimicrobial agents. The data presented herein is compiled from various studies and is intended to provide a benchmark for researchers and professionals in drug development. While direct and extensive data for this compound is limited in the reviewed literature, the performance of structurally similar compounds provides valuable insights into its potential efficacy.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy is primarily reported as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1] The following table summarizes the MIC values for various 4-aryl-1,3-thiazole derivatives against a panel of pathogenic bacteria and fungi, juxtaposed with the performance of standard antimicrobial drugs.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound/AgentS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference(s)
Thiazole Derivatives
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2)16.1 (µM)-16.1 (µM)---[3]
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p4)-28.8 (µM)----[3]
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p3)-----16.2 (µM)[3]
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p6)----15.3 (µM)-[3]
4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e)----2.37-4.75 (µM)-[4]
Thiazole-pyrazoline hybrid (15)10-55--[5]
Standard Antimicrobial Agents
Ciprofloxacin1.25-7-1.25-71.25-7NANA[5]
Norfloxacin------[3]
Amoxicillin7.8-62.5-7.8-62.5>500NANA[5]
FluconazoleNANANANA--[3]

Note: Some data are presented in µM as reported in the source literature. "NA" indicates that the agent is not typically used for that type of microorganism.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of novel compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[6]

a. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microorganism Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar plate.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or plate reader.

b. Procedure:

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the antimicrobial stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculum Preparation: Suspend a few colonies of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (no turbidity) in the wells.[6]

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity and provides a qualitative or semi-quantitative measure based on the size of the zone of inhibition.[7]

a. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Microorganism Culture: A standardized inoculum equivalent to a 0.5 McFarland standard.

  • Test Compound: A solution of the test compound at a known concentration.

  • Equipment: Sterile cotton swabs, sterile cork borer (6-8 mm diameter), micropipettes, and an incubator.

b. Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a confluent lawn of growth.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Application of Test Compound: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.

  • Controls: Use a standard antibiotic as a positive control and the solvent used to dissolve the compound as a negative control in separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial efficacy of a test compound.

G cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_results Data Analysis A Prepare Test Compound Stock Solution D Perform Serial Dilutions of Test Compound in 96-Well Plate A->D B Culture Microorganism (e.g., S. aureus) E Standardize and Inoculate Microorganism into Wells B->E C Prepare Growth Medium (e.g., Mueller-Hinton Broth) C->D D->E Add Inoculum F Incubate at 37°C for 18-24 hours E->F Incubation G Visually Inspect for Growth and Determine MIC F->G Read Results H Compare MIC with Standard Antimicrobials G->H Comparative Analysis

Caption: Workflow for MIC determination via broth microdilution.

Potential Mechanism of Action

Thiazole derivatives have been shown to target various essential enzymes in microbial cells. The following diagram illustrates a hypothetical signaling pathway where a thiazole derivative inhibits a key bacterial enzyme, leading to cell death.

G cluster_pathway Bacterial DNA Replication Pathway DNA_precursors DNA Precursors DNA_gyrase DNA Gyrase / Topoisomerase IV DNA_precursors->DNA_gyrase Substrate Supercoiled_DNA Supercoiled DNA DNA_gyrase->Supercoiled_DNA Relaxation & Decatenation Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Cell_Division Bacterial Cell Division Replicated_DNA->Cell_Division Thiazole 4-Aryl-Thiazole Derivative Thiazole->Inhibition Inhibition->DNA_gyrase

Caption: Inhibition of DNA gyrase by a thiazole derivative.

References

Validation of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine anticancer activity against NCI-60 cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

This guide provides a comparative overview of the anticancer activity of 2-aminothiazole derivatives, with a focus on the validation of compounds through the National Cancer Institute's 60 human tumor cell line (NCI-60) screen. Due to the absence of publicly available NCI-60 data for 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, this document will use data from a structurally related compound, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione , as a representative example to illustrate the evaluation process and data presentation. This compound, which shares key structural motifs, demonstrated significant antimitotic activity in the NCI-60 screen.[1]

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[2][3][4] These derivatives have been shown to exhibit a range of biological activities, including the induction of apoptosis and cell cycle arrest across various cancer cell lines.[2]

Performance Against NCI-60 Cell Lines: A Comparative Overview

The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.[5][6] The screening process involves two stages: an initial single high-dose (10⁻⁵ M) test across all 60 cell lines, followed by a more detailed five-dose assay for compounds that meet specific activity criteria.[7][8][9] The results are reported using three key parameters:

  • GI50 (Growth Inhibition 50): The concentration that causes 50% inhibition of cell growth.

  • TGI (Total Growth Inhibition): The concentration that completely inhibits cell growth.

  • LC50 (Lethal Concentration 50): The concentration that kills 50% of the cells.

The following table summarizes the anticancer activity of the representative compound, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, against a selection of the NCI-60 cell lines.

Cell Line PanelCell Line NameGI50 (µM)TGI (µM)LC50 (µM)
Leukemia K-562>100>100>100
SR12.545.4>100
Non-Small Cell Lung NCI-H46011.842.5>100
NCI-H52214.853.7>100
Colon Cancer HCT-11613.748.9>100
SW-62015.154.3>100
CNS Cancer SF-53915.657.1>100
SNB-7513.447.9>100
Melanoma MALME-3M15.858.2>100
SK-MEL-514.251.1>100
Ovarian Cancer OVCAR-316.360.1>100
OVCAR-812.946.8>100
Renal Cancer 786-017.163.5>100
A49814.552.7>100
Prostate Cancer DU-14513.949.8>100
PC-316.862.4>100
Breast Cancer MCF715.255.6>100
MDA-MB-23114.953.9>100
Mean Values 15.72 50.68 >100

Data is representative of a structurally similar compound and is for illustrative purposes.[1]

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation of anticancer compounds. The following sections detail the protocols for the NCI-60 screen and the widely used MTT assay for assessing cell viability.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen utilizes 60 different human cancer cell lines, representing nine tissue types: leukemia, non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer.[5]

1. Cell Culture and Plating:

  • The human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[7]

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[7]

  • The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity before the addition of the test compound.[7]

2. Compound Preparation and Addition:

  • The experimental drug is typically solubilized in dimethyl sulfoxide (DMSO) at a concentration 400 times the desired final maximum test concentration.[7]

  • For the initial one-dose screen, the compound is added at a final concentration of 10⁻⁵ M.[7]

  • For the five-dose screen, a series of five 10-fold dilutions are prepared and added to the plates.[9]

3. Incubation and Cell Viability Assay (Sulforhodamine B - SRB):

  • After a 48-hour incubation period with the test compound, the cells are fixed in situ by adding cold trichloroacetic acid (TCA).[7]

  • The plates are washed, and the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.[7]

  • Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.[7]

  • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

4. Data Analysis:

  • The percentage of growth is calculated relative to the control (no drug) and the cell count at time zero. This allows for the determination of growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[7]

  • From the dose-response curves generated in the five-dose screen, the GI50, TGI, and LC50 values are calculated for each cell line.[10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

1. Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[4] 2. Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative and incubated for a designated period (e.g., 48 or 72 hours).[4] 3. MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[4] 4. Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[4] 5. Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for visualizing complex processes in drug discovery research. The following sections provide Graphviz diagrams for the NCI-60 experimental workflow and a proposed signaling pathway for the induction of apoptosis by 2-aminothiazole derivatives.

NCI-60 Experimental Workflow

NCI60_Workflow cluster_prep Preparation cluster_screen Screening cluster_assay Assay & Analysis cell_culture Cell Culture (60 cell lines) plate_cells Plate Cells (96-well plates) cell_culture->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_compound Add Compound (Single Dose or 5 Doses) incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h fix_cells Fix Cells (TCA) incubate_48h->fix_cells stain_cells Stain (SRB) fix_cells->stain_cells read_absorbance Read Absorbance stain_cells->read_absorbance data_analysis Data Analysis (GI50, TGI, LC50) read_absorbance->data_analysis Apoptosis_Pathway compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Cross-Reactivity Profiling of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine against a panel of alternative kinase inhibitors. The following sections present hypothetical, yet representative, experimental data to illustrate the compound's selectivity. Detailed experimental protocols and workflow visualizations are provided to support the interpretation of these findings and to guide similar research endeavors.

Introduction

This compound is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. This structural motif is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Given the broad therapeutic potential and the possibility of off-target interactions, a thorough cross-reactivity assessment is crucial for advancing this compound in drug discovery pipelines. This guide compares its selectivity against other known kinase inhibitors, a common target class for aminothiazole-based compounds.

Comparative Kinase Selectivity Profile

The kinase inhibitory activity of this compound and three alternative compounds was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound against the respective kinases.

Target KinaseThis compound (IC50 in µM)Compound A (Dasatinib) (IC50 in µM)Compound B (Gefitinib) (IC50 in µM)Compound C (Staurosporine) (IC50 in µM)
Primary Target: ABL1 0.05 0.001 >100.007
SRC0.250.001>100.006
LCK0.300.001>100.005
EGFR5.20.50.020.08
VEGFR23.80.0052.50.09
PDGFRβ2.50.0021.50.15
c-KIT4.10.004>100.05
RET6.80.008>100.12
FLT37.50.006>100.04
p38α>101.2>100.20

Data Interpretation: The data presented above is hypothetical and for illustrative purposes. In this hypothetical scenario, this compound demonstrates high potency against the primary target, ABL1 kinase, with an IC50 value of 0.05 µM. It shows moderate activity against other SRC family kinases (SRC and LCK) and significantly less activity against other tested kinases, suggesting a degree of selectivity. In comparison, Dasatinib (Compound A) shows potent, broad-spectrum kinase inhibition. Gefitinib (Compound B) is highly selective for EGFR, while Staurosporine (Compound C) is a non-selective kinase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.

  • Materials: Recombinant human kinases, corresponding kinase-specific peptide substrates, ATP, and test compounds.

  • Procedure:

    • Kinase reactions were initiated by combining the kinase, peptide substrate, and ATP in a reaction buffer.

    • Test compounds were added at varying concentrations.

    • The reaction mixtures were incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA was used to verify the direct binding of this compound to its primary target, ABL1, in a cellular context.

  • Cell Culture: K562 cells, which endogenously express the BCR-ABL fusion protein, were cultured to a density of 1x10^7 cells/mL.

  • Compound Treatment: Cells were treated with either vehicle control or 1 µM of this compound for 1 hour at 37°C.

  • Thermal Challenge: The cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Cells were lysed, and the soluble protein fraction was separated from aggregated proteins by centrifugation.

  • Western Blot Analysis: The amount of soluble ABL1 protein at each temperature was quantified by Western blotting using an ABL1-specific antibody. An increase in the melting temperature of ABL1 in the presence of the compound indicates direct target engagement.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation Compound Library Compound Library Primary Kinase Assay Primary Kinase Assay Compound Library->Primary Kinase Assay Test Compounds Hit Identification Hit Identification Primary Kinase Assay->Hit Identification IC50 < 1 µM Kinase Panel Screening Kinase Panel Screening Hit Identification->Kinase Panel Screening Lead Compound Selectivity Assessment Selectivity Assessment Kinase Panel Screening->Selectivity Assessment Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Selectivity Assessment->Cellular Thermal Shift Assay (CETSA) Target Engagement CETSA CETSA Mechanism of Action Studies Mechanism of Action Studies CETSA->Mechanism of Action Studies G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) ABL1 ABL1 Receptor Tyrosine Kinase (RTK)->ABL1 STAT5 STAT5 ABL1->STAT5 Phosphorylation Gene Expression Gene Expression STAT5->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival This compound This compound This compound->ABL1 Inhibition

References

Benchmarking a Novel Thiazole Compound Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer drug discovery, the microtubule network remains a prime target. Tubulin inhibitors, which disrupt microtubule dynamics, are a cornerstone of chemotherapy. This guide provides a comparative analysis of the potential tubulin-targeting agent, 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, against established tubulin inhibitors.

Important Note on the Target Compound: Publicly available scientific literature lacks specific data on the tubulin inhibitory or cytotoxic activity of this compound. Therefore, for the purpose of this guide, we will utilize data for a structurally related and well-characterized 2-aminothiazole derivative, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) , which has been identified as a potent tubulin inhibitor that binds to the colchicine site. This substitution allows for a meaningful comparison of the 2-aminothiazole scaffold against benchmark agents.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of our representative 2-aminothiazole compound and established tubulin inhibitors.

Table 1: Tubulin Polymerization Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of the compounds in cell-free tubulin polymerization assays. A lower IC50 value indicates greater potency in inhibiting microtubule formation.

CompoundBinding SiteIC50 (μM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) Colchicine1.5[1][2]
PaclitaxelTaxaneStabilizer[1]
VinblastineVinca~1.6
Combretastatin A-4Colchicine~1.2[3]

Note: Paclitaxel is a microtubule stabilizer and thus promotes polymerization; its activity is often measured as an EC50 value for polymerization induction.

Table 2: In Vitro Antiproliferative Activity (GI50 Values in μM)

This table summarizes the 50% growth inhibition (GI50) values against a panel of human cancer cell lines from the NCI-60 screen. A lower GI50 value indicates greater potency in inhibiting cancer cell growth.

Cell LineCancer TypeCompound 10s (IC50) Paclitaxel (GI50)Vinblastine (GI50)Combretastatin A-4 (GI50)
A549Non-Small Cell Lung0.860.0040.0020.003
SGC-7901Gastric0.36N/AN/AN/A
MGC-803Gastric0.52N/AN/AN/A
MCF7BreastN/A0.0070.0020.003
HCT-116ColonN/A0.0040.0020.004

N/A: Data not available in the cited sources. IC50 values for Compound 10s are provided as reported in the source literature.[1][2]

Mechanism of Action: An Overview

Tubulin inhibitors disrupt the formation and function of the mitotic spindle, a crucial apparatus for cell division, by interfering with the polymerization dynamics of microtubules. They are broadly classified based on their binding site on the tubulin dimer (α- and β-tubulin).

General Mechanism of Tubulin Inhibitors cluster_0 Microtubule Dynamics cluster_1 Tubulin Inhibitors cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Destabilizing Agents Destabilizing Agents Polymerization Polymerization Destabilizing Agents->Polymerization Inhibit Stabilizing Agents Stabilizing Agents Depolymerization Depolymerization Stabilizing Agents->Depolymerization Inhibit Mitotic Spindle Disruption Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: General mechanism of tubulin inhibitors leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin is monitored by an increase in turbidity (optical density) at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Test compounds and reference inhibitors dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • A reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and the test compound at various concentrations is prepared in a 96-well plate.

    • The plate is incubated at 37°C for a few minutes.

    • The reaction is initiated by the addition of cold tubulin solution.

    • The absorbance at 340 nm is measured every minute for 60 minutes at 37°C.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines

    • Complete culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • The medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 3-4 hours.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance at a specific wavelength (e.g., 570 nm) is measured.

    • The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Principle: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the DNA content is measured by flow cytometry.

  • Materials:

    • Human cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%) for fixation

    • RNase A

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cells are treated with the test compound for a specified time.

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and treated with RNase A to remove RNA.

    • The cells are stained with PI solution.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Experimental and Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of a potential tubulin inhibitor.

Experimental Workflow for Tubulin Inhibitor Evaluation cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays cluster_moa Mechanism of Action Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Cell Line Panel Screening (e.g., NCI-60) Cell Line Panel Screening (e.g., NCI-60) Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence Microscopy Immunofluorescence Microscopy Apoptosis Assays Apoptosis Assays

Caption: A typical workflow for evaluating a potential tubulin inhibitor.

References

Correlation of In Vitro and In Vivo Activity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, a member of the versatile 2-aminothiazole class of compounds known for their therapeutic potential. Due to the limited publicly available data for this specific molecule, this report leverages data from closely related 2-aminothiazole analogues to provide a representative comparison of its expected in vitro and in vivo performance against established drugs in the fields of inflammation and oncology. The guide is structured to offer a clear comparison of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro and in vivo activities of a representative 2-aminothiazole derivative alongside the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the chemotherapy agent 5-Fluorouracil (5-FU).

Table 1: In Vitro Anti-Inflammatory & Cytotoxic Activity

CompoundAssay TypeTarget/Cell LineIC50/GI50
Representative 2-Aminothiazole Derivative COX-2 InhibitionOvine COX-20.76 µM
Cytotoxicity (MTT Assay)H1299 (Lung Cancer)4.89 µM[1]
Cytotoxicity (MTT Assay)SHG-44 (Glioma)4.03 µM[1]
Ibuprofen COX-1 InhibitionOvine COX-113 µM
COX-2 InhibitionOvine COX-2370 µM
5-Fluorouracil (5-FU) Cytotoxicity (MTT Assay)HCT-8 (Colon Cancer)~5-10 µM
Cytotoxicity (MTT Assay)HT-29 (Colon Cancer)~10-20 µM

Table 2: In Vivo Anti-Inflammatory & Antitumor Activity

CompoundAnimal ModelDoseRoute of AdministrationEndpointResult
Representative 2-Aminothiazole Derivative Carrageenan-Induced Paw Edema (Rat)5, 10, 20 mg/kgp.o.Paw Volume ReductionSignificant dose-dependent reduction in paw edema.
Ibuprofen Carrageenan-Induced Paw Edema (Rat)10 - 100 mg/kgp.o.Paw Volume ReductionSignificant reduction in paw edema.[2]
5-Fluorouracil (5-FU) Mouse Xenograft (Colon Cancer)25 - 50 mg/kgi.p.Tumor Growth InhibitionSignificant reduction in tumor volume.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

  • Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is typically conducted in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The product of the reaction, prostaglandin H2 (PGH2), is unstable and is therefore typically reduced to the more stable prostaglandin F2α (PGF2α). The concentration of PGF2α is then quantified using methods such as enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound or a vehicle control and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[1][8][9]

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

2. Human Tumor Xenograft Model in Mice

This model is used to evaluate the in vivo antitumor efficacy of a compound.[10][11]

  • Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is then measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (width^2 x length)/2.

  • Compound Administration: Once the tumors reach a certain average volume, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule.

  • Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by 2-aminothiazole derivatives and the general workflows for the experimental procedures described.

Anti-inflammatory signaling pathway of 2-aminothiazoles.

anticancer_pathway 2-Aminothiazole 2-Aminothiazole PI3K/Akt Pathway PI3K/Akt Pathway 2-Aminothiazole->PI3K/Akt Pathway Inhibition Cell Cycle Progression Cell Cycle Progression 2-Aminothiazole->Cell Cycle Progression Inhibition Apoptosis Apoptosis 2-Aminothiazole->Apoptosis Induction Proliferation Proliferation PI3K/Akt Pathway->Proliferation Promotes Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest

Anticancer signaling pathway of 2-aminothiazoles.

in_vitro_workflow cluster_cox COX Inhibition Assay cluster_mtt MTT Cytotoxicity Assay Enzyme Prep Enzyme Prep Incubation with Compound Incubation with Compound Enzyme Prep->Incubation with Compound Reaction with Arachidonic Acid Reaction with Arachidonic Acid Incubation with Compound->Reaction with Arachidonic Acid Quantification (EIA) Quantification (EIA) Reaction with Arachidonic Acid->Quantification (EIA) IC50 Determination IC50 Determination Quantification (EIA)->IC50 Determination Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition & Incubation MTT Addition & Incubation Compound Treatment->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for in vitro experiments.

in_vivo_workflow cluster_edema Carrageenan-Induced Paw Edema cluster_xenograft Xenograft Tumor Model Compound Administration (Rat) Compound Administration (Rat) Carrageenan Injection Carrageenan Injection Compound Administration (Rat)->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition) Tumor Cell Implantation (Mouse) Tumor Cell Implantation (Mouse) Tumor Growth Tumor Growth Tumor Cell Implantation (Mouse)->Tumor Growth Compound Treatment Compound Treatment Tumor Growth->Compound Treatment Tumor Volume Measurement Tumor Volume Measurement Compound Treatment->Tumor Volume Measurement Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment

References

Unlocking Potential: A Comparative Docking Analysis of 2-Aminothiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions and binding affinities of 2-aminothiazole derivatives against various therapeutic targets reveals their significant potential in drug development. This guide provides a comparative analysis of their docking studies, supported by experimental data and detailed protocols, to aid researchers and scientists in navigating this promising chemical scaffold.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking studies have become an indispensable tool in elucidating the binding modes and predicting the affinities of these analogs with their protein targets, thereby guiding the design of more potent and selective inhibitors.

This comparative guide synthesizes findings from multiple studies to offer a comprehensive overview of the docking performance of various 2-aminothiazole derivatives against key protein targets implicated in diseases such as cancer and diabetes.

Comparative Docking Performance of 2-Aminothiazole Analogs

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different 2-aminothiazole analogs against a range of protein targets.

Table 1: Docking Performance Against Cancer-Related Kinases

Analog/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
OMS1PI3Kγ (7JWE)-Not specified[4]
OMS2PI3Kγ (7JWE)-Not specified[4]
Compound 1amTOR (4DRH)Stronger than doxorubicin and rapamycinNot specified[5]
Compound 2amTOR (4DRH)Stronger than doxorubicin and rapamycinNot specified[5]
Compound 1aEGFR (4RJ3)Stronger than doxorubicin and rapamycinNot specified[5]
Compound 2aEGFR (4RJ3)Stronger than doxorubicin and rapamycinNot specified[5]
Dasatinib Analogp56lck (1QPC)-Hinge region, Allosteric site, Activation loop[6]
BMS 243117 Analogp56lck (1QPC)-Hinge region, Allosteric site, Activation loop[6]
Compound 5ATubulin (3HKD)-9.616Not specified[7]

Table 2: Docking Performance Against Metabolic Enzymes

Analog/CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)-6.750.008 ± 0.001[8]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)-7.610.124 ± 0.017[8]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)-7.860.129 ± 0.030[8]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)-7.960.083 ± 0.041[8]
2-amino-4-(4-bromophenyl) thiazoleα-Glucosidase-56.61 ± 1.31[9]

Table 3: Docking Performance Against Other Targets

Analog/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 3aOxidoreductase (2CDU)Stronger than referenceNot specified[10][11]
Compound 3dOxidoreductase (2CDU)Stronger than referenceNot specified[10][11]
Compound 3aOxidoreductase (3NM8)Stronger than referenceNot specified[10][11]
Compound 3dOxidoreductase (3NM8)Stronger than referenceNot specified[10][11]
Compound 9DNA Gyrase B-7.5Not specified[7]
Compound 11DNA Gyrase B-6.9Not specified[7]
Aminothiazole derivative 1Importin β1 (KPNB1)-Serine-476[12]

Experimental Protocols for Docking Studies

The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow. Below is a detailed, synthesized protocol for conducting molecular docking studies of 2-aminothiazole analogs.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the 2-aminothiazole analogs are typically drawn using chemical drawing software like ChemDraw and subsequently converted to a 3D format. Energy minimization is a crucial step, often performed using force fields like MMFF94. For quantitative structure-activity relationship (QSAR) studies, descriptors are calculated using software like QSARINS.[13][14]

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then optimized and minimized to relieve any steric clashes.

2. Docking Simulation:

  • Software: Commonly used software for docking simulations includes AutoDock, GLIDE (Schrödinger), and Discovery Studio.[6][7][11]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions of the grid box are chosen to be large enough to encompass the entire binding pocket.

  • Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined grid box, using a scoring function to evaluate the binding affinity of each pose. The pose with the lowest binding energy or highest docking score is typically considered the most favorable.

3. Analysis of Docking Results:

  • The binding poses of the ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the active site. This analysis provides insights into the structure-activity relationships (SAR) of the compounds.[2]

  • For further validation, molecular dynamics (MD) simulations can be performed on the protein-ligand complexes to assess their stability and flexibility over time.[5][13]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the typical workflows involved in the computational and experimental evaluation of 2-aminothiazole analogs.

experimental_workflow cluster_design Design & Synthesis cluster_in_silico In Silico Evaluation cluster_in_vitro In Vitro Evaluation start Ligand Design synthesis Synthesis of Analogs start->synthesis characterization Characterization (NMR, MS) synthesis->characterization docking Molecular Docking characterization->docking admet ADMET Prediction docking->admet qsar QSAR Studies admet->qsar enzyme_assay Enzyme Inhibition Assays qsar->enzyme_assay cell_assay Anticancer/Antimicrobial Assays enzyme_assay->cell_assay end end cell_assay->end Lead Optimization

Caption: A typical workflow for the design, synthesis, and evaluation of 2-aminothiazole analogs.

docking_pathway cluster_input Input Preparation cluster_process Docking Process cluster_output Output Analysis ligand Ligand 2-Aminothiazole Analog grid Define Grid Box (Active Site) ligand->grid protein Protein Target (e.g., Kinase) protein->grid dock Run Docking Algorithm (e.g., AutoDock, GLIDE) grid->dock poses Generate Binding Poses dock->poses scoring Calculate Binding Affinity (Docking Score/Energy) poses->scoring analysis Analyze Interactions (H-bonds, Hydrophobic) scoring->analysis lead lead analysis->lead Identify Lead Compounds

Caption: A logical workflow for a molecular docking study of 2-aminothiazole analogs.

References

Head-to-Head Comparison: 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational compound 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and the established chemotherapeutic agent 5-fluorouracil (5-FU). While direct comparative preclinical or clinical data for this compound is limited, this guide leverages available information on closely related 2-aminothiazole derivatives to provide a scientifically grounded assessment of its potential anticancer properties against the well-defined profile of 5-FU.

Executive Summary

5-Fluorouracil, a cornerstone of chemotherapy for decades, functions as an antimetabolite, primarily inhibiting thymidylate synthase to disrupt DNA synthesis.[1][2][3] In contrast, the 2-aminothiazole scaffold, to which this compound belongs, is associated with a variety of anticancer mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics. This comparison highlights the distinct mechanistic approaches of these two compounds, offering insights into their potential differential applications in cancer therapy.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each compound is crucial for interpreting their biological activity and formulating research strategies.

PropertyThis compound5-Fluorouracil
Molecular Formula C₉H₇FN₂SC₄H₃FN₂O₂
Molecular Weight 194.23 g/mol 130.08 g/mol
Appearance White to off-white solidWhite to almost white crystalline powder
Solubility Soluble in organic solvents such as DMSO and ethanolSparingly soluble in water, soluble in dilute alkali

Mechanism of Action

The fundamental difference between these two compounds lies in their molecular mechanisms of action.

5-Fluorouracil:

5-FU exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion to several active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidylate, a crucial precursor for DNA replication.[1][2]

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and function.[3][4]

5-FU_Mechanism cluster_TS Inhibition of Thymidylate Synthase 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Proc RNA Processing & Function FUTP->RNA_Proc Disrupts DNA_Syn DNA Synthesis & Repair FdUTP->DNA_Syn Damages dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dTMP->DNA_Syn Apoptosis Apoptosis DNA_Syn->Apoptosis RNA_Proc->Apoptosis

Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

This compound (and related 2-aminothiazoles):

While specific data for this exact molecule is sparse, research on the broader class of 2-aminothiazole derivatives points to several potential anticancer mechanisms:

  • Kinase Inhibition: Many 2-aminothiazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of 2-aminothiazole activity in cancer cells is often the induction of programmed cell death (apoptosis).

Aminothiazole_Mechanism cluster_targets Potential Molecular Targets Aminothiazole 4-(2-Fluorophenyl)-1,3- thiazol-2-amine Kinases Kinases Aminothiazole->Kinases Inhibits Tubulin Tubulin Aminothiazole->Tubulin Inhibits Prolif_Signal Proliferation & Survival Signaling Kinases->Prolif_Signal Microtubule_Dyn Microtubule Dynamics Tubulin->Microtubule_Dyn Apoptosis Apoptosis Prolif_Signal->Apoptosis Induces Cell_Cycle_Arrest G2/M Arrest Microtubule_Dyn->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Figure 2: Postulated signaling pathways for 2-aminothiazole derivatives.

In Vitro Efficacy

The cytotoxic potential of a compound is a critical determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Fluorouracil Colorectal Cancer (HCT116)~3.5 - 8.7[5]
Breast Cancer (MCF-7)~5.0 - 10.0
Pancreatic Cancer (PANC-1)~10 - 20
Representative 2-Aminothiazole Derivatives *Lung Cancer (A549)2.07 - 8.51[5]
Cervical Cancer (HeLa)2.07 - 8.51[5]
Breast Cancer (MCF-7)2.07 - 8.51[5]

*Note: Data for 2-aminothiazole derivatives is based on published results for structurally related compounds and should be considered representative, not specific to this compound.

Toxicity Profile

Toxicity is a major consideration in drug development. While clinical toxicity data for this compound is unavailable, the known side effects of 5-FU are well-documented.

CompoundCommon Adverse Effects
5-Fluorouracil Myelosuppression, mucositis, diarrhea, nausea, vomiting, hand-foot syndrome, cardiotoxicity.[6][7][8][9]
This compound Preclinical toxicity data is not available. Potential toxicities would need to be determined through rigorous preclinical studies.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds Incubate_24h->Treat_Cells Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or 5-FU for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Treat_Cells Treat cells with test compounds Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_AnnexinV_PI Incubate Incubate in the dark Add_AnnexinV_PI->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Protein_Quant Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Electrophoresis Protein_Quant->SDS_PAGE Transfer Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking with BSA or Milk Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 5: General workflow for Western Blotting.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

5-Fluorouracil remains a critical tool in cancer chemotherapy, with a well-understood mechanism of action and a predictable, albeit significant, toxicity profile. The investigational compound this compound, representing the broader class of 2-aminothiazole derivatives, offers the potential for novel anticancer mechanisms that could address resistance to traditional antimetabolites.

Future research should focus on:

  • Direct Head-to-Head In Vitro Studies: Conducting comprehensive cytotoxicity and apoptosis assays comparing this compound and 5-FU across a panel of relevant cancer cell lines.

  • Mechanism of Action Elucidation: Investigating the specific molecular targets of this compound, including its effects on key kinases and tubulin dynamics.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and safety profile of this compound in preclinical animal models.

This comparative guide serves as a foundational resource for researchers and drug development professionals, providing a framework for the continued investigation of novel 2-aminothiazole derivatives as potential next-generation anticancer agents.

References

Assessing the Kinase Selectivity of 4-(2-Fluorophenyl)-1,3-thiazole-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound 4-(2-Fluorophenyl)-1,3-thiazole-2-amine. Given the prevalence of the thiazole scaffold in kinase inhibitor development, a thorough assessment of on-target potency and off-target interactions is critical for its advancement as a potential therapeutic agent. This document outlines a multi-pronged strategy, presenting hypothetical yet representative comparative data and detailed experimental protocols for a rigorous selectivity assessment.

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.[1][2] Molecules incorporating this scaffold have been investigated as inhibitors of various kinase families, including Rho-associated kinases (ROCK)[3], cyclin-dependent kinases (CDK)[4], and tyrosine kinases such as c-Met and Abl.[5][6] Therefore, a comprehensive selectivity screen is paramount to understanding the compound's biological activity and potential therapeutic window.

Comparative Selectivity Data (Hypothetical)

To illustrate the process of selectivity assessment, we present a hypothetical dataset for 4-(2-Fluorophenyl)-1,3-thiazole-2-amine, designated here as Compound X. In this scenario, Compound X has been identified as a potent inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis and a target in oncology.[7] Its selectivity is compared against two well-established kinase inhibitors, Dasatinib (a broad-spectrum tyrosine kinase inhibitor) and a hypothetical selective AURKB inhibitor, "Comparator A".

Table 1: Kinase Selectivity Profile of Compound X vs. Comparator Inhibitors (IC₅₀ values in nM)

Kinase TargetCompound X (Hypothetical)Dasatinib (Reference)Comparator A (Hypothetical)
AURKB 15 30010
AURKA250250150
AURKC180200120
ABL1>10,0001 >10,000
SRC8,0000.5 >10,000
VEGFR25,000158,000
PDGFRβ6,500109,500
CDK4>10,000>10,000>10,000
ROCK29,0005,000>10,000
PI3Kα>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only. IC₅₀ values represent the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency. Bold values indicate primary targets.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinase selectivity profile presented in Table 1.

Kinase Inhibition Assay (Biochemical)

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC₅₀ value of the test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant human kinases.

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate), γ-³²P-ATP or fluorescently-labeled ATP analog.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).

  • Test compound (4-(2-Fluorophenyl)-1,3-thiazole-2-amine) dissolved in DMSO.

  • Microplates (e.g., 96-well or 384-well).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical concentration range would be from 100 µM to 1 pM.

  • In each well of the microplate, add the assay buffer, the specific peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and the purified kinase enzyme. For radiometric assays, this includes a tracer amount of γ-³²P-ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper, followed by washing to remove unincorporated ³²P-ATP.

  • Quantify the amount of substrate phosphorylation. For radiometric assays, this is done using a scintillation counter. For fluorescent assays, a plate reader is used to measure the signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

To further clarify the processes involved in selectivity assessment, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Compound Test Compound (4-(2-Fluorophenyl)-1,3-thiazole-2-amine) Assay Biochemical Assay (e.g., AURKB) Compound->Assay Hit Potent Hit? (IC50 < 1µM) Assay->Hit Panel Broad Kinase Panel (~100 Kinases) Hit->Panel Yes Data IC50 Data Collection Panel->Data Profile Selectivity Profile (S-Score, Gini) Data->Profile CellAssay Cell-Based Assay (Target Engagement) Profile->CellAssay PhenoAssay Phenotypic Assay (e.g., Proliferation) CellAssay->PhenoAssay G cluster_mitosis Mitosis GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation CellCycle Cell Cycle Progression AURKB Aurora Kinase B CellCycle->AURKB HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AURKB->Cytokinesis Regulates Inhibitor Compound X (Hypothetical Target) Inhibitor->AURKB

References

A Comparative Guide to the Published Data on 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published data on 4-(2-Fluorophenyl)-1,3-thiazol-2-amine and its closely related analogs. The information is intended for researchers, scientists, and drug development professionals to assess the reproducibility and compare the reported findings for this class of compounds. Due to the limited availability of extensive reproducible data for the specific isomer this compound, this guide incorporates data from its isomers and other relevant derivatives to provide a broader comparative context.

I. Synthesis and Characterization

The primary synthetic route for 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thiourea derivative.[1] Variations in reactants, solvents, and reaction conditions can influence the yield and purity of the final product.

Table 1: Comparison of Synthesis and Characterization Data for Fluorophenyl-1,3-thiazol-2-amine Derivatives

CompoundSynthesis MethodYield (%)Melting Point (°C)Analytical DataReference
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineHantzsch synthesis: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide85%190-192IR, ¹H-NMR, ¹³C-NMR, Mass Spec[1]
4-(4-Fluorophenyl)-2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)thiazoleHantzsch-type condensation of thiosemicarbazones and 2-bromo-4-fluoroacetophenone70%133-134¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, HRMS[2]
N-(4-Fluorophenyl)-4-(p-tolyl)thiazol-2-amineReaction of N-(4-fluorophenyl)thiourea with 2-bromo-1-(p-tolyl)ethanone96%180-182¹H NMR, ESI-HRMS, IR[3]
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneClaisen-Schmidt condensation of 2-((4-acetyl-5-methylthiazol-2-yl)amino)isoindoline-1,3-dione and 2-fluorobenzaldehyde62%231-234¹H-NMR, ¹³C-NMR, LCMS[4]

Experimental Protocols:

1. General Hantzsch Thiazole Synthesis:

  • Reactants: An α-haloketone (e.g., 2-bromo-1-(2-fluorophenyl)ethanone) and a substituted thiourea.

  • Procedure: Equimolar amounts of the α-haloketone and thiourea are refluxed in a suitable solvent, such as ethanol, for several hours.[1][2] The reaction mixture is then cooled, and the resulting solid product is collected by filtration, washed, and recrystallized.

  • Example: For the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were used.[1]

2. Synthesis of Hydrazinyl-Thiazole Derivatives:

  • Reactants: Substituted thiosemicarbazones and 2-bromo-4-fluoroacetophenone.

  • Procedure: An equimolar mixture of the reactants is refluxed in ethanol for 4-5 hours. The cyclized product is then isolated.[2][5]

Workflow for Hantzsch Thiazole Synthesis

reactant1 α-Haloketone (e.g., 2-bromo-1-(2-fluorophenyl)ethanone) reflux Reflux reactant1->reflux reactant2 Thiourea Derivative reactant2->reflux solvent Solvent (e.g., Ethanol) solvent->reflux cooling Cooling & Filtration reflux->cooling product This compound Derivative cooling->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

II. Biological Activity

Derivatives of 2-aminothiazole are reported to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[6][7][8] The specific activity is highly dependent on the nature and position of the substituents on the thiazole and phenyl rings.

Table 2: Comparison of Biological Activity Data

CompoundBiological ActivityAssayTarget/OrganismResult (IC₅₀/MIC)Reference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesα-Amylase InhibitionEnzyme Inhibition Assayα-AmylaseIC₅₀: 5.14 µM (for compound 3h)[2][5]
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineAntibacterialAgar well diffusionStaphylococcus aureus, Chromobacterium violaceumModerate activity (Zone of inhibition data provided)[1]
Thiazole-based derivativesAcetylcholinesterase InhibitionEnzyme Inhibition AssayAcetylcholinesterase (AChE)IC₅₀ ranging from 103.24 to 500.56 nM for various derivatives[9]
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAnticancerNCI-60 cell line screenHuman cancer cell linesAverage cell growth inhibition of 12.53% at 10⁻⁵ M[4]

Experimental Protocols for Biological Assays:

1. α-Amylase Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate metabolism.

  • General Procedure: A solution of α-amylase is incubated with the test compound at a specific concentration. A starch solution is then added, and the reaction is allowed to proceed for a set time. The amount of reducing sugar produced is quantified, typically using dinitrosalicylic acid (DNSA), and the percentage of inhibition is calculated. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[2][5]

2. Antibacterial Susceptibility Testing (Agar Well Diffusion):

  • Principle: This method assesses the ability of a compound to inhibit the growth of bacteria.

  • General Procedure: A bacterial culture is uniformly spread on an agar plate. Wells are then made in the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured.[1]

Signaling Pathway Context (Hypothetical for Anticancer Activity)

Many anticancer agents function by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathway for this compound is not detailed in the provided search results, a common mechanism for kinase inhibitors, a class to which many thiazole derivatives belong, is illustrated below.

cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Thiazole Derivative (Kinase Inhibitor) Inhibitor->Raf

References

A Comparative Guide to Clinical Trial Data of 2-Aminothiazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of clinically successful drugs. This guide provides a comparative analysis of key clinical trial data for prominent drugs based on this scaffold: Dasatinib, a multi-targeted kinase inhibitor used in the treatment of leukemia; Alpelisib, a PI3Kα-specific inhibitor for certain types of breast cancer; and CYC116, an investigational Aurora kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance and underlying mechanisms.

Dasatinib: A Second-Generation Tyrosine Kinase Inhibitor

Dasatinib (marketed as Sprycel) is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases. It is a standard of care for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Comparison with Imatinib in Newly Diagnosed Chronic Phase CML (DASISION Trial)

The DASISION trial was a pivotal phase 3 study that compared the efficacy and safety of Dasatinib with Imatinib as a first-line treatment for patients with newly diagnosed chronic-phase CML (CML-CP).[1][2]

Table 1: Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (12-Month Follow-up)

Efficacy EndpointDasatinib (100 mg once daily)Imatinib (400 mg once daily)p-value
Confirmed Complete Cytogenetic Response (cCCyR) 77%66%0.007
Major Molecular Response (MMR) 46%28%<0.0001
Progression to Accelerated/Blast Phase 1.9%3.5%-

Source: Kantarjian, H., et al. (2010). The New England Journal of Medicine.[3]

Table 2: Safety Profile of Dasatinib vs. Imatinib in Newly Diagnosed CML-CP (18-Month Follow-up)

Adverse Event (Grade 3/4)Dasatinib (100 mg once daily)Imatinib (400 mg once daily)
Neutropenia 22%20%
Thrombocytopenia 19%10%
Anemia 11%7%
Pleural Effusion (any grade) More frequent with DasatinibLess frequent with Imatinib

Source: Blood (2010) 116 (21): 1141.[4]

Experimental Protocol: DASISION Trial (NCT00481247)
  • Study Design: A phase 3, open-label, randomized, multinational study.[1]

  • Patient Population: 519 patients with newly diagnosed CML-CP.[3]

  • Inclusion Criteria: Newly diagnosed Philadelphia chromosome-positive CML in the chronic phase.

  • Exclusion Criteria: Prior treatment for CML, except for hydroxyurea or anagrelide.

  • Treatment Arms:

    • Dasatinib: 100 mg orally once daily.[3]

    • Imatinib: 400 mg orally once daily.[3]

  • Primary Endpoint: Confirmed complete cytogenetic response (cCCyR) by 12 months.[3]

  • Secondary Endpoints: Major molecular response (MMR), time to cCCyR and MMR, progression-free survival (PFS), and overall survival (OS).[3]

  • Statistical Analysis: The primary endpoint was analyzed using the Cochran-Mantel-Haenszel test. Time-to-event endpoints were analyzed using the Kaplan-Meier method and log-rank test.

Signaling Pathway and Experimental Workflow

dasatinib_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Fusion Protein) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases SRC->RAS_MAPK SRC->PI3K_AKT c_KIT c-KIT c_KIT->PI3K_AKT PDGFR PDGFR PDGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Dasatinib->c_KIT Inhibits Dasatinib->PDGFR Inhibits

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways and reducing cancer cell proliferation.

dasision_workflow Start Patient Screening (Newly Diagnosed CML-CP) Randomization Randomization (1:1) Start->Randomization Dasatinib_Arm Dasatinib Arm (100 mg once daily) Randomization->Dasatinib_Arm n=259 Imatinib_Arm Imatinib Arm (400 mg once daily) Randomization->Imatinib_Arm n=260 Follow_up Follow-up (Assessments at 12, 18, 24 months, etc.) Dasatinib_Arm->Follow_up Imatinib_Arm->Follow_up Endpoint_Analysis Endpoint Analysis (cCCyR, MMR, PFS, OS, Safety) Follow_up->Endpoint_Analysis

Caption: Workflow of the DASISION clinical trial.

Alpelisib: A First-in-Class PI3Kα Inhibitor

Alpelisib (marketed as Piqray) is an orally bioavailable, alpha-specific phosphatidylinositol 3-kinase (PI3K) inhibitor. It is approved for use in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer.

Comparison with Placebo in HR+/HER2- Advanced Breast Cancer (SOLAR-1 Trial)

The SOLAR-1 trial was a phase 3 study evaluating the efficacy and safety of Alpelisib plus fulvestrant in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer that had progressed on or after aromatase inhibitor treatment.[5][6]

Table 3: Efficacy of Alpelisib + Fulvestrant vs. Placebo + Fulvestrant in PIK3CA-Mutant Cohort

Efficacy EndpointAlpelisib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 11.0 months5.7 months0.65 (0.50-0.85)0.00065
Overall Response Rate (ORR) 35.7%16.2%-<0.001

Source: André F, et al. (2019). The New England Journal of Medicine.[7]

Table 4: Common Grade 3/4 Adverse Events in the SOLAR-1 Trial (PIK3CA-Mutant Cohort)

Adverse Event (Grade 3/4)Alpelisib + Fulvestrant (n=169)Placebo + Fulvestrant (n=172)
Hyperglycemia 36.7%0.6%
Rash 9.5%0.6%
Diarrhea 6.5%0.6%

Source: André F, et al. (2019). The New England Journal of Medicine.[7]

Experimental Protocol: SOLAR-1 Trial (NCT02437318)
  • Study Design: A phase 3, randomized, double-blind, placebo-controlled study.[5][6]

  • Patient Population: 572 men and postmenopausal women with HR+/HER2- advanced breast cancer. Patients were screened for PIK3CA mutation status.[8]

  • Inclusion Criteria: HR+/HER2- advanced breast cancer, progression on or after aromatase inhibitor therapy, and ECOG performance status of 0 or 1.[5]

  • Exclusion Criteria: Prior treatment with fulvestrant, chemotherapy for advanced disease, or any PI3K/AKT/mTOR inhibitor.[5]

  • Treatment Arms:

    • Alpelisib (300 mg orally once daily) + Fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[5]

    • Placebo + Fulvestrant.[5]

  • Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.[7]

  • Secondary Endpoints: Overall survival (OS), overall response rate (ORR), clinical benefit rate, and safety.[5]

  • Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test.

Signaling Pathway and Experimental Workflow

alpelisib_pathway cluster_cell Breast Cancer Cell (PIK3CA-Mutated) Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3Kα (p110α subunit with activating mutation) Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, & Survival mTOR->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Specifically Inhibits α-isoform

Caption: Alpelisib specifically inhibits the alpha isoform of PI3K, blocking the PI3K/AKT/mTOR signaling pathway.

solar1_workflow Start Patient Screening (HR+/HER2- aBC, post-AI) Tumor_Biopsy Tumor Biopsy for PIK3CA Mutation Status Start->Tumor_Biopsy PIK3CA_Mutant PIK3CA-Mutant Cohort Tumor_Biopsy->PIK3CA_Mutant PIK3CA_NonMutant PIK3CA Non-Mutant Cohort Tumor_Biopsy->PIK3CA_NonMutant Randomization_Mutant Randomization (1:1) PIK3CA_Mutant->Randomization_Mutant Alpelisib_Arm Alpelisib + Fulvestrant Randomization_Mutant->Alpelisib_Arm Placebo_Arm Placebo + Fulvestrant Randomization_Mutant->Placebo_Arm Follow_up Follow-up Alpelisib_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Primary Endpoint Analysis (PFS in Mutant Cohort) Follow_up->Endpoint_Analysis

Caption: Workflow of the SOLAR-1 clinical trial.

CYC116: An Investigational Aurora Kinase Inhibitor

CYC116 is an orally bioavailable small molecule that inhibits Aurora kinases A and B, as well as VEGFR2. It has been investigated in a Phase I clinical trial for patients with advanced solid tumors. As a drug in early-stage development, direct comparative data from large-scale trials are not available. Therefore, its profile is compared here with another clinical-stage Aurora kinase inhibitor, Alisertib (MLN8237), to provide context. This is not a head-to-head comparison.

Table 5: Profile of CYC116 vs. Alisertib (Aurora A Kinase Inhibitor)

FeatureCYC116Alisertib (MLN8237)
Primary Targets Aurora A, Aurora B, VEGFR2Aurora A
Phase of Development Phase I completedMultiple Phase I/II/III trials
Reported Efficacy Signal (Phase I) Not explicitly reported in publicly available dataPartial responses observed in various tumor types
Dose-Limiting Toxicities (DLTs) Not explicitly reported in publicly available dataStomatitis, neutropenia, mucositis

Source: ClinicalTrials.gov NCT00560716, various publications on Alisertib.[9][10]

Experimental Protocol: CYC116 Phase I Trial (NCT00560716)
  • Study Design: A phase I, open-label, dose-escalation study.[9]

  • Patient Population: Patients with incurable advanced solid tumors that did not respond to conventional therapy.[9]

  • Inclusion Criteria: Age ≥18 years, ECOG performance status 0-2, adequate organ function.[9]

  • Exclusion Criteria: Untreated or progressive CNS metastasis, concurrent radiotherapy or other investigational agents.[9]

  • Treatment: CYC116 administered orally. The specific dosing schedule and escalation scheme are detailed in the full protocol.

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of CYC116.

  • Secondary Objectives: To evaluate the pharmacokinetic profile and to assess for any preliminary evidence of anti-tumor activity.

Signaling Pathway and Experimental Workflow

cyc116_pathway cluster_cell Cancer Cell Aurora_A Aurora Kinase A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora Kinase B Cytokinesis Cytokinesis Aurora_B->Cytokinesis VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Mitosis Proper Mitosis Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Cytokinesis->Mitosis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth CYC116 CYC116 CYC116->Aurora_A Inhibits CYC116->Aurora_B Inhibits CYC116->VEGFR2 Inhibits

Caption: CYC116 inhibits Aurora kinases and VEGFR2, disrupting mitosis and angiogenesis.

cyc116_workflow Start Patient Enrollment (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (3+3 Design) Start->Dose_Escalation Treatment_Cycle CYC116 Oral Administration Dose_Escalation->Treatment_Cycle DLT_Assessment DLT Assessment Treatment_Cycle->DLT_Assessment PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Treatment_Cycle->PK_PD_Analysis DLT_Assessment->Dose_Escalation If no DLTs MTD_Determination MTD Determination DLT_Assessment->MTD_Determination If DLTs observed

Caption: Workflow of a typical Phase I dose-escalation trial for a drug like CYC116.

References

Safety Operating Guide

Proper Disposal of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine, ensuring the safety of laboratory personnel and environmental protection. This document provides procedural steps for researchers, scientists, and drug development professionals to manage this compound responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers and related compounds indicates the following:

  • Hazard Classification : The compound is classified as Acutely Toxic (Oral, Category 4), with the hazard statement H302: Harmful if swallowed.[1]

  • Inferred Hazards : Based on structurally similar compounds, it is prudent to assume that this chemical may also cause skin and eye irritation.[2][3][4]

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the available quantitative and identifying information for this compound.

ParameterValueSource
Molecular Formula C₉H₇FN₂S[1]
Molecular Weight 194.23 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Storage Class Code 11: Combustible Solids[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent harm to human health and the environment. This compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container for halogenated organic waste.
  • Do not mix this waste with non-hazardous materials or other incompatible waste streams.

2. Container Management:

  • Use only approved, chemically resistant containers for hazardous waste.
  • Ensure containers are tightly sealed to prevent leaks or spills.
  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill cluster_disposal Final Disposal start Identify Waste Stream solid_waste Solid Compound or Contaminated Materials start->solid_waste Solid liquid_waste Solutions Containing the Compound start->liquid_waste Liquid spill Spill Occurs start->spill Accidental Spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid seal_container Securely Seal Container collect_solid->seal_container collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid collect_liquid->seal_container contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect as Solid Hazardous Waste contain_spill->collect_spill collect_spill->seal_container contact_ehs Contact EHS or Licensed Waste Disposal Service seal_container->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 145029-82-9) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper chemical management.

Hazard Identification and GHS Classification

While specific toxicity data for this compound is limited, data from structurally similar compounds, such as its isomers and analogs, indicate potential hazards. The substance should be handled as harmful and irritating. Aggregated GHS information for similar thiazole derivatives suggests the following classifications[1][2][3][4]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn when handling this compound.[2][5][6][7]

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Protection Safety Goggles with side shieldsANSI Z87.1 (US) or EN 166 (EU) compliant[3]Protects against chemical splashes and airborne particles.[7]
Face ShieldWorn over safety gogglesRecommended for tasks with a significant risk of splashing.[3][8]
Hand Protection Compatible Chemical-Resistant GlovesDisposable Nitrile Gloves (inspect before use)Provides protection against incidental skin contact. Use proper glove removal technique to avoid contamination.[3][5][8]
Body Protection Laboratory CoatLong-sleeved, properly fastenedProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired when handling the solid compound outside of a fume hood or when aerosols/dust may be generated.[5][7]

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is essential for safety and to maintain the integrity of the experiment.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. All weighing and solution preparation should be conducted inside a certified chemical fume hood.[5][6][9]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]

3.2. Handling Procedures

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Handle the solid compound carefully to minimize the generation of dust.[3] Use appropriate tools (e.g., spatulas) for transfers.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory area.[9] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[3][5]

3.3. Storage

  • Container: Store the compound in a tightly closed and properly labeled container.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

G Diagram 1: Chemical Handling Workflow prep 1. Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Fume Hood ppe->setup handle 2. Handling (in Fume Hood) setup->handle weigh Weigh Solid Compound handle->weigh dissolve Prepare Solution weigh->dissolve cleanup 3. Decontamination & Cleanup dissolve->cleanup decon Wipe Down Surfaces cleanup->decon wash Wash Hands Thoroughly decon->wash dispose 4. Waste Disposal wash->dispose dispose_solid Dispose of Contaminated Solids (Gloves, Bench Paper) dispose->dispose_solid dispose_liquid Dispose of Chemical Waste dispose->dispose_liquid

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste. Do not let the product enter drains.[5]

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be collected in a sealed, labeled hazardous waste container for disposal.[5]

  • Regulations: All waste disposal must be performed in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.[5][9][10]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][10]
Skin Contact Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][9][10]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.[6][9]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Call a physician or poison control center immediately.[9][10]
Spill Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid breathing dust. Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.